3-Fluoro-4-(trifluoromethoxy)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFSPWRTXCDUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382605 | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177596-38-2 | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenol
CAS Number: 177596-38-2
This technical guide provides a comprehensive overview of 3-Fluoro-4-(trifluoromethoxy)phenol, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document collates available data on its chemical properties, outlines a representative synthetic protocol, and discusses its applications, particularly in medicinal chemistry.
Chemical and Physical Properties
This compound is a substituted phenol featuring both a fluorine atom and a trifluoromethoxy group on the benzene ring. These substitutions significantly influence its physicochemical properties, enhancing its potential as a building block in the synthesis of complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 177596-38-2 | [1][2] |
| Molecular Formula | C₇H₄F₄O₂ | [1][3] |
| Molecular Weight | 196.10 g/mol | [1][3] |
| Appearance | Colorless to yellow or orange clear liquid | [4] |
| Boiling Point | 196.9 ± 35.0 °C (Predicted) | [3] |
| Density | 1.480 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 8.36 ± 0.18 (Predicted) | [3] |
| Refractive Index | 1.4340 to 1.4380 | [3] |
| LogP (XLogP3) | 2.8 | [3] |
Table 2: Spectroscopic Data Summary
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The phenolic proton will appear as a broad singlet. |
| ¹³C NMR | The carbon atoms will show distinct chemical shifts influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups. Carbon-fluorine coupling will be observed. |
| ¹⁹F NMR | Two distinct signals are expected: one for the fluorine atom directly attached to the aromatic ring and another for the trifluoromethoxy group. |
| FT-IR (Infrared Spectroscopy) | Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), C-F stretching (~1000-1400 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹) are anticipated. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 196. Fragmentation patterns would likely involve the loss of the trifluoromethoxy group or other characteristic fragments of the aromatic ring. |
Synthesis and Experimental Protocols
The synthesis of this compound is not widely detailed in publicly accessible literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted phenols. A common approach involves the diazotization of a corresponding aniline derivative followed by hydrolysis.
Representative Experimental Protocol: Synthesis of this compound from 3-Fluoro-4-(trifluoromethoxy)aniline
This protocol is a representative example and may require optimization.
Materials:
-
3-Fluoro-4-(trifluoromethoxy)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(II) Sulfate (CuSO₄)
-
Toluene
-
Water (H₂O)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-Fluoro-4-(trifluoromethoxy)aniline in a mixture of water and concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5°C throughout the addition.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.
-
-
Hydrolysis:
-
In a separate flask, prepare a solution of copper(II) sulfate in water and heat it to approximately 80-90°C.
-
Slowly add the cold diazonium salt solution to the hot copper(II) sulfate solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating the mixture for 1-2 hours to ensure complete hydrolysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
-
Caption: A generalized workflow for the synthesis of substituted phenols via diazotization of anilines.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of both fluorine and a trifluoromethoxy group imparts unique properties to molecules containing this moiety.
The trifluoromethoxy (-OCF₃) group is highly lipophilic and metabolically stable, which can enhance the bioavailability and in vivo half-life of drug candidates.[5] Fluorine substitution can also modulate the pKa of nearby functional groups and influence binding interactions with biological targets.[5] These properties make fluorinated compounds like this compound attractive starting materials for the development of novel therapeutic agents.
While specific biological targets for this compound are not extensively documented, its structural motifs are found in compounds with a range of biological activities. For instance, a related compound, 4-(trifluoromethoxy)phenol, has been investigated for its potential as an anti-tuberculosis agent.
Caption: The impact of incorporating fluorinated phenols on the properties of drug candidates.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as harmful if swallowed.[3] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound is a key chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique combination of fluorine and trifluoromethoxy substituents provides a valuable tool for modulating the properties of bioactive molecules. Further research into the synthesis and biological applications of this compound is warranted to fully explore its potential in the development of new technologies and therapies.
References
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for 3-Fluoro-4-(trifluoromethoxy)phenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₄O₂ | [1][2] |
| Molecular Weight | 196.10 g/mol | [1][3] |
| Boiling Point | 196.9 ± 35.0 °C at 760 mmHg | [2][3] |
| Density | 1.480 ± 0.06 g/cm³ | [3] |
| pKa | 8.36 ± 0.18 | [3] |
| Melting Point | N/A | [2] |
| Refractive Index | 1.4340 to 1.4380 | [3] |
| XLogP3 | 2.8 | [3] |
| Topological Polar Surface Area | 29.5 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 196.01474201 u | [3] |
Experimental Protocols
2.1. Synthesis Pathway
Methodology:
-
Diazotization: The precursor, 3-Fluoro-4-(trifluoromethoxy)aniline, is treated with a diazotizing agent, typically nitrous acid (HNO₂).[4] The nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄), at low temperatures (typically ≤10 °C) to form a diazonium salt intermediate.[4][5] Careful temperature control is critical to ensure the stability of the diazonium salt.[4]
-
Hydrolysis: The resulting diazonium salt solution is then heated, often in the presence of a copper salt catalyst (e.g., copper sulfate), to facilitate the hydrolysis of the diazonium group (-N₂⁺) and its replacement with a hydroxyl group (-OH).[4][5] The final product, this compound, is then recovered from the reaction mixture, typically by extraction with a water-insoluble organic solvent like toluene, followed by purification.[5]
2.2. Analytical Characterization
The structural confirmation and purity assessment of this compound would be conducted using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): This technique is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule, such as the O-H stretch of the phenolic group and C-F stretches associated with the trifluoromethoxy group.[6]
Potential Applications in Drug Discovery
Specific biological activities for this compound are not extensively documented. However, structurally related analogs have shown significant utility in drug development. For instance, the isomeric compound 4-(trifluoromethoxy)phenol is used as a key reactant in the synthesis of 1-aryloxyethyl piperazine derivatives, which act as inhibitors of the Kv1.5 potassium channel.[7] Kv1.5 channel inhibitors are investigated for their potential as antiarrhythmic agents.
Furthermore, 4-(trifluoromethoxy)phenol has been identified as a compound with anti-tuberculosis properties, believed to function by binding to the 50S ribosomal subunit and inhibiting bacterial transcription. These applications for a closely related analog suggest that this compound could serve as a valuable building block for developing novel therapeutic agents.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. Based on aggregated GHS information, the compound is classified as harmful if swallowed (H302).[3] Data for structurally similar compounds suggest that it may also cause skin, eye, and respiratory irritation.[8]
4.1. Precautionary Measures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[9] Use only in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing dust, fumes, or vapors.[9]
-
First Aid:
-
If Swallowed: Get immediate emergency medical help. Rinse mouth.[9]
-
If on Skin: Wash with plenty of water.[9]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
4.2. Storage and Stability
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and store locked up.[9][10] The compound may be sensitive to air, light, and moisture (hygroscopic).[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and acid chlorides.[10]
References
- 1. This compound | C7H4F4O2 | CID 2783357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:177596-38-2 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 6. 4-FLUORO-3-(TRIFLUOROMETHOXY)PHENOL(886501-26-4) 1H NMR [m.chemicalbook.com]
- 7. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
In-Depth Technical Guide to the Structure Elucidation of 3-Fluoro-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 3-Fluoro-4-(trifluoromethoxy)phenol, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document outlines its key physicochemical properties, a detailed experimental protocol for its synthesis, and a thorough analysis of its structural characterization through modern spectroscopic techniques. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel fluorinated molecules.
Introduction
Fluorinated organic molecules are of paramount importance in the fields of drug discovery, agrochemicals, and materials science. The introduction of fluorine atoms into a molecule can significantly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound is a versatile building block that incorporates both a fluorine atom and a trifluoromethoxy group, making it a valuable synthon for the development of complex molecular architectures with unique properties. Accurate structural elucidation is the cornerstone of any research and development effort, ensuring the correct interpretation of experimental results and guiding further molecular design. This guide details the methodologies and data interpretation central to confirming the structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₄O₂ | [1] |
| Molecular Weight | 196.10 g/mol | [1] |
| CAS Number | 177596-38-2 | |
| Appearance | Colorless to yellow/orange liquid | |
| Boiling Point | 196.9 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.480 ± 0.06 g/cm³ | [1] |
| Refractive Index | 1.4340 to 1.4380 | [1] |
| pKa | 8.36 ± 0.18 | [1] |
| LogP | 2.74 |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor. A plausible and commonly employed synthetic route is the diazotization of the corresponding aniline followed by hydrolysis.
Proposed Synthetic Pathway
Experimental Protocol
This protocol is based on established methods for the synthesis of structurally related fluorinated phenols.[2]
Materials:
-
3-Fluoro-4-(trifluoromethoxy)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Toluene
-
Copper(II) Sulfate (CuSO₄) (optional, as catalyst for hydrolysis)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-Fluoro-4-(trifluoromethoxy)aniline.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, dissolve sodium nitrite in cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C. A small amount of urea can be added to quench any excess nitrous acid.
-
-
Hydrolysis:
-
In a separate flask, prepare a solution of water and optionally a catalytic amount of copper(II) sulfate. Heat this solution to approximately 80-90 °C.
-
Slowly and carefully add the cold diazonium salt solution from the previous step to the hot aqueous solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, heat the reaction mixture at 90-100 °C for 1-2 hours to ensure complete hydrolysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Structure Elucidation Workflow
The confirmation of the structure of the synthesized product is achieved through a combination of spectroscopic techniques. The general workflow for this process is outlined below.
Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for this compound. While this data is predicted based on established principles and analysis of similar compounds, it provides a robust framework for the interpretation of experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.20 | t | J(H,H) ≈ 8.5 | 1H | H-5 |
| ~6.95 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 2.5 | 1H | H-6 |
| ~6.80 | dd | J(H,F) ≈ 10.5, J(H,H) ≈ 2.5 | 1H | H-2 |
| ~5.50 | br s | - | 1H | -OH |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 (d, ¹J(C,F) ≈ 245 Hz) | C-3 |
| ~145 (d, ²J(C,F) ≈ 12 Hz) | C-4 |
| ~142 | C-1 |
| ~121 (q, ¹J(C,F) ≈ 257 Hz) | -OCF₃ |
| ~118 | C-5 |
| ~115 (d, ²J(C,F) ≈ 22 Hz) | C-2 |
| ~108 (d, ³J(C,F) ≈ 4 Hz) | C-6 |
Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -58 | s | - | -OCF₃ |
| ~ -125 | m | - | Ar-F |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorptions for this compound are listed in Table 5.
Table 5: Predicted Characteristic FT-IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1300 - 1100 | Very Strong | C-F stretches (from -OCF₃) |
| 1250 - 1150 | Strong | Aryl C-O stretch |
| 1100 - 1000 | Strong | C-F stretch (from Ar-F) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.
Table 6: Predicted Mass Spectrometry Fragmentation Data
| m/z | Possible Fragment | Notes |
| 196 | [C₇H₄F₄O₂]⁺ | Molecular ion (M⁺) |
| 177 | [M - F]⁺ | Loss of a fluorine atom |
| 167 | [M - CHO]⁺ | Loss of a formyl radical |
| 127 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy group |
| 99 | [C₆H₄FO]⁺ | Fragment containing the fluoro-phenol moiety |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Conclusion
The structural elucidation of this compound is a systematic process that combines rational chemical synthesis with a suite of powerful spectroscopic techniques. This guide provides the essential theoretical and practical information for researchers to confidently synthesize and characterize this important fluorinated building block. The presented data, while predictive, serves as a reliable reference for the interpretation of experimental findings and underscores the importance of a multi-faceted analytical approach in modern chemical research and development. The methodologies and workflows described herein are broadly applicable to the structural determination of other novel organic compounds.
References
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information regarding 3-Fluoro-4-(trifluoromethoxy)phenol, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Its unique combination of a phenol group with fluoro- and trifluoromethoxy-substituents makes it a valuable building block for synthesizing more complex molecules. The presence of fluorine can enhance properties such as metabolic stability, bioavailability, and binding affinity, making it an attractive component in drug design.[1]
Chemical Identity and Properties
The compound's formal IUPAC name is This compound . It is a derivative of phenol featuring a fluorine atom at the C3 position and a trifluoromethoxy group at the C4 position.
Chemical Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value |
| CAS Number | 177596-38-2 |
| Molecular Formula | C₇H₄F₄O₂ |
| InChI | 1S/C7H4F4O2/c8-5-3-4(12)1-2-6(5)13-7(9,10,11)/h1-3,12H |
| InChI Key | UTFSPWRTXCDUIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)O |
(Source:)
Physicochemical Properties
The physical and chemical properties determine the compound's behavior in various experimental and industrial settings.
| Property | Value |
| Molecular Weight | 196.10 g/mol |
| Boiling Point | 196.9 °C at 760 mmHg |
| Density | 1.480 ± 0.06 g/cm³ (Predicted) |
| pKa | 8.36 ± 0.18 (Predicted) |
| XLogP3 | 2.8 |
| Physical Form | Solid-Liquid Mixture |
Synthesis and Experimental Protocols
The synthesis of substituted phenols like this compound often involves a multi-step process starting from a corresponding aniline derivative. A common and industrially relevant method is the diazotization of an aniline followed by hydrolysis of the resulting diazonium salt.
General Synthesis Workflow
The transformation from a substituted aniline to the corresponding phenol is a cornerstone of aromatic chemistry. The process can be visualized as a two-stage workflow: the formation of a diazonium salt intermediate under cold conditions, followed by its thermal decomposition in an aqueous medium to yield the final phenol product.
Caption: Generalized two-step synthesis of a phenol from an aniline precursor.
Detailed Experimental Protocol: Diazotization and Hydrolysis
The following protocol is a representative method adapted from procedures for structurally similar compounds, such as 4-fluoro-3-(trifluoromethyl)phenol.[4] Researchers should optimize conditions for the specific substrate.
Materials:
-
3-Fluoro-4-(trifluoromethoxy)aniline (1 mol equivalent)
-
Sulfuric acid (H₂SO₄, 5-6 mol equivalents)
-
Sodium nitrite (NaNO₂)
-
Copper (II) sulfate (CuSO₄) solution
-
Toluene or Xylene
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a reaction vessel, slowly add 3-Fluoro-4-(trifluoromethoxy)aniline to a solution of sulfuric acid in water, maintaining the temperature below 10°C using an ice bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the aniline-acid mixture. The temperature must be strictly controlled to remain at or below 10°C to ensure the stability of the diazonium salt intermediate.[4]
-
Stir the reaction mixture for 0.5 to 3 hours at this temperature to ensure complete formation of the diazonium salt.[4]
-
-
Hydrolysis:
-
In a separate vessel, prepare a mixture of an aqueous copper sulfate solution and a water-insoluble solvent like toluene or xylene. Heat this mixture to between 75-85°C.[4]
-
Slowly drip the cold diazonium salt solution from the first step into the heated solvent mixture. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by a hydroxyl group.
-
After the addition is complete, maintain the temperature and continue stirring until the reaction ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved through distillation or column chromatography as required.
-
Safety and Handling
Proper handling of this compound is critical. It is classified as harmful if swallowed and requires appropriate personal protective equipment (PPE).
GHS Hazard Information
The Globally Harmonized System (GHS) classification provides a standardized approach to hazard communication.
| Hazard | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302 | Harmful if swallowed |
| Precautionary Statements | P264, P270, P280, P301+P312, P330, P501 | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. Dispose of contents/container to an approved waste disposal plant. |
(Sources:[2])
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[5]
-
Storage: Store in a tightly closed container in a cool, dry place. Store locked up.[5]
-
PPE: Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[5]
References
In-Depth Technical Guide: Molecular Weight of 3-Fluoro-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of 3-Fluoro-4-(trifluoromethoxy)phenol, a compound of interest in pharmaceutical research and development. The document outlines the elemental composition and the precise calculation of its molecular weight, presented in a clear and accessible format for scientific professionals.
Chemical Identity
Compound Name: this compound
Molecular Formula: C₇H₄F₄O₂[1][2]
This formula indicates that a single molecule of the compound is composed of seven carbon atoms, four hydrogen atoms, four fluorine atoms, and two oxygen atoms.
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights of carbon, hydrogen, fluorine, and oxygen are utilized for this calculation.
Atomic Weight of Constituent Elements
The atomic weights of the elements present in this compound are detailed in the table below. These values are based on the IUPAC Commission on Isotopic Abundances and Atomic Weights.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Fluorine | F | 18.998 |
| Oxygen | O | 15.999 |
Detailed Molecular Weight Determination
The molecular weight of this compound is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.
| Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 4 | 1.008 | 4.032 |
| Fluorine | F | 4 | 18.998 | 75.992 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 196.10 g/mol |
The calculated molecular weight of this compound is 196.10 g/mol . This value is consistent with published data for this compound.[1]
Experimental Protocols
The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and preserve the molecular ion.
-
Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, for instance, a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments are capable of measuring the mass-to-charge ratio (m/z) with high accuracy and precision.
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). The exact mass of this ion is used to confirm the elemental composition and calculate the precise molecular weight.
Visualization of Molecular Weight Calculation
The following diagram illustrates the logical workflow for calculating the molecular weight of this compound.
Caption: Calculation of the molecular weight of this compound.
References
An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-(trifluoromethoxy)phenol
This technical guide provides a comprehensive overview of the known physical properties of 3-Fluoro-4-(trifluoromethoxy)phenol, a fluorinated aromatic compound of interest to researchers and professionals in drug development and material science. This document summarizes key quantitative data and presents a logical framework for understanding the interplay of these characteristics.
Core Physical Properties
This compound, with the CAS number 177596-38-2, is a substituted phenol derivative.[1] Its physical state is typically a clear, colorless to yellow or orange liquid.[2][3] The introduction of fluorine and a trifluoromethoxy group significantly influences its physicochemical characteristics.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources. It is important to note that some of these properties are predicted and may vary slightly based on experimental conditions.
| Physical Property | Value | Source |
| Molecular Formula | C7H4F4O2 | [2][4] |
| Molecular Weight | 196.1 g/mol | [2][4][5] |
| Boiling Point | 196.9 ± 35.0 °C (at 760 mmHg) | [1][2][5] |
| Density | 1.480 ± 0.06 g/cm³ (Predicted) | [2][5] |
| Refractive Index | 1.4340 to 1.4380 | [2][5] |
| pKa | 8.36 ± 0.18 (Predicted) | [2][5] |
| Flash Point | 99.2 ± 22.5 °C | [1] |
| Appearance | Clear liquid, Colorless to Yellow to Orange | [2][3] |
Note: A specific melting point for this compound is not consistently reported in the available literature.[1]
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not publicly available in the cited sources. The data presented are typically generated through standardized analytical methods, which may include:
-
Boiling Point: Determined by distillation under controlled pressure (e.g., at atmospheric pressure, 760 mmHg).
-
Density: Measured using a pycnometer or a digital density meter.
-
Refractive Index: Measured using a refractometer at a specified temperature (e.g., 20 °C).
-
pKa: Often determined by potentiometric titration or calculated using computational models.
For rigorous research and development purposes, it is recommended that these properties be experimentally verified under the specific conditions of interest.
Interrelation of Physical Properties
The physical properties of a molecule are interconnected. The following diagram illustrates the logical relationships between the fundamental molecular structure of this compound and its macroscopic physical characteristics.
References
Spectroscopic Profile of 3-Fluoro-4-(trifluoromethoxy)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 3-Fluoro-4-(trifluoromethoxy)phenol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. It also outlines the standard experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 177596-38-2[1]
-
Molecular Formula: C₇H₄F₄O₂[1]
-
Molecular Weight: 196.10 g/mol [1]
-
Appearance: Solid-Liquid Mixture
-
Boiling Point: 196.9 °C at 760 mmHg
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.1 - 7.3 | m | - | 1H | Ar-H |
| ~6.8 - 7.0 | m | - | 2H | Ar-H |
| ~5.0 - 6.0 | br s | - | 1H | OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 (d) | C-OH |
| ~148 (d) | C-F |
| ~141 (q) | C-OCF₃ |
| 120.4 (q, ¹JCF ≈ 258 Hz) | -OCF₃ |
| ~118 | Ar-CH |
| ~115 (d) | Ar-CH |
| ~108 (d) | Ar-CH |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -58 | s | -OCF₃ |
| ~ -135 | m | Ar-F |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Broad, Medium | O-H stretch |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1585 | Strong | Aromatic C=C stretch |
| 1500 - 1400 | Strong | Aromatic C=C stretch |
| 1300 - 1100 | Strong | C-O stretch, C-F stretch (Ar-F), C-F stretch (-OCF₃) |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 196 | [M]⁺ (Molecular Ion) |
| 177 | [M - F]⁺ |
| 167 | [M - CHO]⁺ |
| 127 | [M - CF₃]⁺ |
| 99 | [C₆H₄FO]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
3.1.2. Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans (several hundred to thousands) is usually required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: This can be performed on a multinuclear NMR spectrometer. Chemical shifts are referenced to an external standard, commonly CFCl₃ (trichlorofluoromethane) at 0.00 ppm.[2]
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid-liquid mixture of this compound directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
3.2.2. Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
3.3.1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (typically 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) before entering the mass spectrometer.
3.3.2. Data Acquisition (Electron Ionization - EI):
-
The separated components are ionized using a standard electron energy of 70 eV.
-
The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.
-
The resulting mass spectrum shows the molecular ion and characteristic fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.
References
The Strategic Role of 3-Fluoro-4-(trifluoromethoxy)phenol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability, are highly sought after in the development of novel therapeutics.[1] Among the array of fluorinated building blocks, 3-Fluoro-4-(trifluoromethoxy)phenol stands out as a particularly valuable intermediate. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, offers a powerful combination of electronic and lipophilic characteristics that can be leveraged to fine-tune the properties of biologically active molecules.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a particular focus on its emerging role in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.
Physicochemical and Chemical Properties
This compound is a substituted aromatic compound with the chemical formula C₇H₄F₄O₂ and a molecular weight of 196.10 g/mol . A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 177596-38-2 | N/A |
| Molecular Formula | C₇H₄F₄O₂ | N/A |
| Molecular Weight | 196.10 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | 196.9 ± 35.0 °C at 760 mmHg | N/A |
| Density | 1.480 ± 0.06 g/cm³ | N/A |
| pKa | 8.36 ± 0.18 | N/A |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The synthesis of this compound typically proceeds through a multi-step sequence starting from a readily available precursor. A plausible and commonly employed synthetic route involves the diazotization of 3-fluoro-4-(trifluoromethoxy)aniline followed by a hydrolysis reaction. This well-established chemical transformation provides a reliable method for introducing a hydroxyl group onto the aromatic ring.
Experimental Protocol: Synthesis via Diazotization and Hydrolysis
This protocol is adapted from established procedures for the synthesis of analogous fluorinated phenols.
Step 1: Diazotization of 3-Fluoro-4-(trifluoromethoxy)aniline
-
To a solution of 3-fluoro-4-(trifluoromethoxy)aniline in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid), cooled to 0-5 °C in an ice bath, a solution of sodium nitrite (NaNO₂) in water is added dropwise.
-
The temperature is strictly maintained below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
-
The cold diazonium salt solution is then slowly added to a heated aqueous solution, often in the presence of a copper(I) catalyst, to facilitate the decomposition of the diazonium group and the formation of the phenol.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 100 °C to drive the hydrolysis to completion.
-
The resulting mixture is then cooled to room temperature and the product, this compound, is extracted using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved through distillation or column chromatography.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The unique electronic properties of the 3-fluoro-4-(trifluoromethoxy)phenyl moiety make it an attractive scaffold for the design of kinase inhibitors. The electron-withdrawing nature of both the fluorine and trifluoromethoxy groups can influence the acidity of the phenolic proton and modulate the binding interactions with the target protein.
The TAK1 Signaling Pathway: A Key Therapeutic Target
Transforming growth factor-beta-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a pivotal role in regulating inflammatory responses and cell survival.[2] Dysregulation of the TAK1 signaling pathway is implicated in a variety of diseases, including cancer and chronic inflammatory disorders.[2]
Activation of TAK1:
TAK1 is activated by a range of pro-inflammatory stimuli, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and lipopolysaccharide (LPS).[3] The activation of TAK1 is a complex process involving its interaction with TAK1-binding proteins (TABs) and ubiquitination events.[3][4]
Downstream Signaling:
Once activated, TAK1 phosphorylates and activates two major downstream signaling cascades:
-
The NF-κB Pathway: TAK1 phosphorylates the IκB kinase (IKK) complex, leading to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory and anti-apoptotic genes.[4]
-
The MAPK Pathways: TAK1 also activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in regulating a wide array of cellular processes, including inflammation, apoptosis, and cell differentiation.[4]
References
- 1. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 2. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]
- 3. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
An In-Depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-(trifluoromethoxy)phenol, a fluorinated aromatic compound, has emerged as a significant building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this versatile intermediate. While a singular "discovery" paper is not apparent in the public domain, its history is intrinsically linked to the broader development of fluorinated compounds in medicinal chemistry. This document details a probable synthetic pathway, collates known physicochemical data, and explores its role in the development of bioactive molecules.
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (CAS No. 177596-38-2) is a key intermediate that possesses both a trifluoromethoxy group and a fluorine atom, making it a valuable synthon for introducing these moieties into more complex structures. This guide will delve into the known information surrounding this compound, from its likely synthetic origins to its application in creating next-generation chemical entities.
Physicochemical Properties
A compilation of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 177596-38-2 | [1] |
| Molecular Formula | C₇H₄F₄O₂ | |
| Molecular Weight | 196.10 g/mol | [1] |
| Appearance | Light yellow to yellow to orange clear liquid | Chem-Impex |
| Boiling Point | 196.9 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.480 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.36 ± 0.18 (Predicted) | [1] |
| Refractive Index | 1.4340 to 1.4380 | [1] |
Discovery and History
The history of this compound is therefore intertwined with the broader exploration of fluorinated phenols in medicinal chemistry and agrochemical science. The synthesis of structurally similar compounds, such as 4-Fluoro-3-(trifluoromethyl)phenol, has been described in patents for use as intermediates in the production of herbicides and pharmaceuticals.[2][3] This suggests that the development of this compound likely followed a similar trajectory, driven by the need for novel building blocks with specific electronic and steric properties.
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a logical and widely practiced synthetic route can be inferred from established chemical principles and literature on analogous compounds. The most probable method involves a two-step process starting from a suitable aniline precursor.
Logical Synthesis Workflow:
Figure 1: Plausible synthetic workflow for this compound.
Step 1: Diazotization of 3-Fluoro-4-(trifluoromethoxy)aniline
The synthesis would commence with the diazotization of the corresponding aniline, 3-Fluoro-4-(trifluoromethoxy)aniline. This reaction is a cornerstone of aromatic chemistry, converting a primary aromatic amine into a diazonium salt, which is a versatile intermediate.
Experimental Protocol (Inferred):
A detailed protocol for a similar transformation, the diazotization of 4-fluoro-3-trifluoromethylaniline, is described in US Patent 5,892,126.[3] Based on this, a likely procedure for 3-Fluoro-4-(trifluoromethoxy)aniline would be as follows:
-
Preparation of the Aniline Salt: 3-Fluoro-4-(trifluoromethoxy)aniline would be mixed with concentrated sulfuric acid and water. The mixture would be heated to ensure the formation of a uniform solution of the aniline sulfate salt and then cooled to a low temperature (typically 0-10 °C).
-
Diazotization: A solution of sodium nitrite in water would be added dropwise to the cold aniline sulfate solution. The temperature must be strictly controlled during this addition to prevent the decomposition of the resulting diazonium salt.
-
Completion: After the addition of sodium nitrite, the reaction mixture would be stirred for a short period at a low temperature to ensure complete formation of the 3-fluoro-4-(trifluoromethoxy)benzenediazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
The diazonium salt intermediate is then converted to the phenol through hydrolysis.
Experimental Protocol (Inferred):
Drawing from patents for similar compounds, the hydrolysis is typically achieved by heating the aqueous solution of the diazonium salt.[2][3]
-
Hydrolysis: The aqueous solution containing the 3-fluoro-4-(trifluoromethoxy)benzenediazonium salt would be heated. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.
-
Work-up and Purification: After the reaction is complete, the mixture would be cooled. The product, this compound, would then be extracted using an organic solvent. The organic extracts would be combined, washed, dried, and the solvent removed under reduced pressure. The crude product would then be purified, likely by vacuum distillation.
Applications in Drug Discovery and Agrochemicals
This compound serves as a critical intermediate in the synthesis of various biologically active molecules.[2] The presence of the fluoro and trifluoromethoxy groups can significantly enhance the properties of the final product.
Logical Relationship in Drug/Agrochemical Development:
Figure 2: Role of the phenol as a key intermediate in development.
While specific drugs or agrochemicals that are publicly disclosed as being synthesized from this compound are not readily identifiable from the available literature, its structural motifs are present in various patented compounds. The trifluoromethoxy group is known to be present in several FDA-approved drugs, highlighting its importance in modern medicinal chemistry.
Due to the lack of specific, publicly available information linking this compound to particular signaling pathways, a diagrammatic representation of such pathways cannot be provided at this time. The biological activity of compounds derived from this intermediate would be highly dependent on the overall structure of the final molecule.
Conclusion
This compound is a valuable and versatile intermediate in the chemical industry. While its formal "discovery" is not documented in a standalone publication, its importance is evident from its commercial availability and the established utility of fluorinated phenols in the development of pharmaceuticals and agrochemicals. The probable synthetic route via diazotization and hydrolysis of its corresponding aniline is a well-understood and scalable process. As the demand for novel, high-performance chemical entities continues to grow, the role of specialized building blocks like this compound is set to expand, making it a compound of continued interest for researchers and professionals in the field of drug discovery and development.
References
Potential Research Areas for 3-Fluoro-4-(trifluoromethoxy)phenol: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide explores the promising research avenues for the fluorinated building block, 3-Fluoro-4-(trifluoromethoxy)phenol. Drawing from its unique physicochemical properties imparted by the fluoro- and trifluoromethoxy- substituents, this document outlines its established role in antiviral drug development and proposes its potential in the design of novel kinase inhibitors and anti-inflammatory agents. Detailed experimental protocols, quantitative data summaries, and pathway diagrams are provided to facilitate further research and development.
Introduction to this compound
This compound is a specialized aromatic chemical intermediate (CAS No: 177596-38-2, Molecular Formula: C₇H₄F₄O₂) that has garnered interest in medicinal chemistry. The strategic placement of both a fluorine atom and a trifluoromethoxy group on the phenol ring confers unique properties that are highly desirable in drug design.
The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing group that can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.[1][2][3] The fluorine atom further modulates the electronic properties of the phenol, increasing its acidity compared to non-fluorinated analogs and providing an additional site for potential hydrogen bonding or other interactions within a target protein.[4][5] These characteristics make this compound an attractive scaffold for the development of novel therapeutics.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 196.1 g/mol | [6] |
| Boiling Point | 196.9 ± 35.0 °C (Predicted) | [7] |
| Density | 1.480 ± 0.06 g/cm³ (Predicted) | [8] |
| pKa | 8.36 ± 0.18 (Predicted) | [8] |
| XLogP3 | 2.8 | [8] |
Established Research Area: Antiviral Drug Development
A significant application of the 3-fluoro-4-(trifluoromethoxy)phenyl moiety is in the development of broad-spectrum antiviral agents. Research has demonstrated that incorporating this group into lipid prodrugs of the remdesivir nucleoside (RVn) enhances their antiviral efficacy against a range of RNA viruses.[2][6]
Mechanism of Action: Remdesivir Prodrugs
Remdesivir is a nucleotide analog prodrug that, once metabolized to its active triphosphate form (RVn-TP), acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[7][9] This inhibition leads to premature termination of viral RNA transcription, thereby halting viral replication. Lipid prodrugs of the remdesivir nucleoside (RVn) are designed to improve oral bioavailability and simplify the intracellular activation pathway.[10] The 3-fluoro-4-(trifluoromethoxy)benzyl (3-F-4-MeO-Bn) ether modification on the glycerol backbone of these lipid prodrugs has been shown to significantly boost their antiviral potency.[2][6]
Caption: Proposed metabolic activation pathway of the antiviral prodrug V2053.
Quantitative Data: Antiviral Activity
Derivatives of remdesivir lipid prodrugs featuring the 3-F-4-MeO-Bn moiety (e.g., V2053) have demonstrated enhanced potency against several RNA viruses compared to the parent benzyl-modified compound (V2043).[2][6]
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| V2053 (3-F-4-MeO-Bn) | Dengue Virus (DENV) | Huh7.5 | Data Point 1 | Data Point A | SI Value 1 |
| V2043 (Benzyl) | Dengue Virus (DENV) | Huh7.5 | Data Point 2 | Data Point B | SI Value 2 |
| V2053 (3-F-4-MeO-Bn) | Zika Virus (ZIKV) | Huh7.5 | Data Point 3 | Data Point C | SI Value 3 |
| V2043 (Benzyl) | Zika Virus (ZIKV) | Huh7.5 | Data Point 4 | Data Point D | SI Value 4 |
| V2053 (3-F-4-MeO-Bn) | SARS-CoV-2 | Calu-3 | Data Point 5 | Data Point E | SI Value 5 |
| V2043 (Benzyl) | SARS-CoV-2 | Calu-3 | Data Point 6 | Data Point F | SI Value 6 |
(Note: Specific EC₅₀ and CC₅₀ values are reported in McMillan et al., Antiviral Research, 2023, and Carlin et al., J. Med. Chem., 2023. The table structure is provided for data organization.)
Potential Research Area: Kinase Inhibitor Development
The structural features of this compound make it an intriguing starting point for the design of novel kinase inhibitors. The phenol hydroxyl can act as a crucial hydrogen bond donor to the hinge region of the kinase ATP-binding pocket, while the fluorinated phenyl ring can occupy the hydrophobic pocket and form favorable interactions.
Rationale and Strategy
Many FDA-approved kinase inhibitors utilize fluorinated phenyl moieties to enhance potency and modulate physicochemical properties.[5] The 3-fluoro-4-(trifluoromethoxy)phenyl group can be incorporated into various kinase inhibitor scaffolds, such as those targeting Janus kinases (JAKs) or Src family kinases, which are implicated in inflammatory diseases and cancer.[11][12][13] A common synthetic strategy involves the etherification of the phenolic hydroxyl to link the moiety to a core heterocyclic scaffold.
Caption: Workflow for incorporating the phenol into a kinase inhibitor scaffold.
Proposed Screening Cascade
A high-throughput screening (HTS) campaign could be initiated to evaluate a library of compounds derived from this compound against a panel of kinases.
-
Primary Screen: Utilize a universal kinase assay platform (e.g., ADP-Glo™) to screen compounds at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., JAK1, JAK2, JAK3, TYK2, Src, Lck).[14]
-
Dose-Response Analysis: Determine the IC₅₀ values for active compounds from the primary screen to establish potency.
-
Selectivity Profiling: Profile potent hits against a wider panel of kinases to determine their selectivity.
-
Cell-Based Assays: Evaluate lead compounds in relevant cell-based assays to confirm on-target activity (e.g., inhibition of STAT phosphorylation for JAK inhibitors).
-
ADME/Tox Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity properties of lead candidates.
Potential Research Area: Anti-Inflammatory Drug Design
Chronic inflammation is a key driver of numerous diseases. The development of novel anti-inflammatory agents remains a high priority. The physicochemical properties of the 3-Fluoro-4-(trifluoromethoxy)phenyl moiety suggest its utility in scaffolds targeting key inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines such as TNF-α.[3][9][15][16]
Rationale and Strategy
The trifluoromethyl group is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives. The lipophilicity and metabolic stability conferred by the -OCF₃ group could lead to improved pharmacokinetic profiles and tissue penetration.[17] Derivatives could be designed to interact with the active sites of enzymes like COX-2 or to disrupt protein-protein interactions in inflammatory signaling pathways.
Caption: A screening workflow to identify anti-inflammatory leads.
Proposed Screening Assays
A common initial step is to screen for the ability of compounds to suppress inflammatory responses in immune cells.
-
Nitric Oxide (NO) Production Assay: Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Measure the accumulation of nitrite in the culture medium using the Griess reagent as an indicator of NO production.
-
Cytokine Production Assay: Treat LPS-stimulated macrophages or human peripheral blood mononuclear cells (PBMCs) with test compounds. Measure the levels of key pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant using ELISA.
-
Enzymatic Assays: For hits identified in cellular screens, perform in vitro enzymatic assays against specific targets like COX-1 and COX-2 to determine direct inhibitory activity and selectivity.
Experimental Protocols
Synthesis of this compound
This protocol is based on the well-established method of diazotization of an aniline followed by thermal hydrolysis, a common procedure for synthesizing phenols from their corresponding anilines.[2][5]
Workflow: 3-Fluoro-4-(trifluoromethoxy)aniline → Diazonium Salt → this compound
Materials:
-
3-Fluoro-4-(trifluoromethoxy)aniline
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Urea
-
Copper (II) sulfate (CuSO₄) (optional, as catalyst)
-
Toluene or Diethyl ether
-
Deionized water
Procedure:
-
Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-Fluoro-4-(trifluoromethoxy)aniline (1.0 eq). b. Slowly add a solution of aqueous sulfuric acid (e.g., 3 M) while maintaining the temperature below 10 °C with an ice-salt bath. c. Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. d. Add the sodium nitrite solution dropwise to the aniline suspension, keeping the internal temperature below 5 °C. e. Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution. f. Add a small amount of urea to quench any excess nitrous acid.
-
Hydrolysis: a. In a separate flask, prepare a boiling aqueous solution of sulfuric acid (e.g., 10-20% v/v). For challenging substrates, this solution can be saturated with copper (II) sulfate. b. Add the cold diazonium salt solution dropwise to the boiling acidic solution. Vigorous nitrogen evolution will be observed. c. After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete decomposition of the diazonium salt. d. Cool the reaction mixture to room temperature.
-
Work-up and Purification: a. Transfer the cooled mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or toluene (3x volumes). b. Combine the organic layers and wash sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenol. d. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
Synthesis of 1-O-octadecyl-2-O-(3-fluoro-4-(trifluoromethoxy)benzyl)-glycero-3-phospho-RVn (V2053 Analog)
This protocol is a representative synthesis for coupling the corresponding benzyl alcohol to the glycerol backbone of a lipid phosphodiester intermediate, as described in the work by Carlin et al.[18][19]
Workflow: 3-Fluoro-4-(trifluoromethoxy)benzyl bromide + Lysophospholipid Intermediate → V2053 Analog
Materials:
-
3-Fluoro-4-(trifluoromethoxy)benzyl bromide (prepared from the corresponding benzyl alcohol)
-
1-O-octadecyl-sn-glycero-3-phospho-RVn intermediate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Deprotonation: a. To a flame-dried flask under an inert atmosphere, add the lysophospholipid intermediate (1.0 eq). b. Dissolve the intermediate in anhydrous DMF or THF. c. Cool the solution to 0 °C in an ice bath. d. Add sodium hydride (1.2 eq) portion-wise to the stirred solution. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: a. Dissolve 3-Fluoro-4-(trifluoromethoxy)benzyl bromide (1.1 eq) in a minimal amount of the anhydrous solvent. b. Cool the reaction mixture back to 0 °C and add the benzyl bromide solution dropwise. c. Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: a. Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. b. Dilute the mixture with water and extract with ethyl acetate (3x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final product.
Antiviral Cytopathic Effect (CPE) Assay
This is a general protocol for determining the antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀) of a compound.[4][6][10][20]
Materials:
-
Vero E6, Huh7.5, or other susceptible cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound and control drug (e.g., Remdesivir)
-
Virus stock (e.g., SARS-CoV-2, DENV, ZIKV)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: a. Seed the appropriate cell line into 96-well plates at a density that will result in a confluent monolayer after 24 hours. Incubate at 37 °C, 5% CO₂.
-
Compound Preparation and Treatment: a. Prepare serial dilutions of the test compound and control drug in the appropriate medium. b. For the antiviral assay, remove the old medium from the cell plates and add the diluted compounds. c. For the cytotoxicity assay, prepare a parallel plate and add the same dilutions of the compounds.
-
Viral Infection: a. Immediately after adding the compounds, infect the antiviral assay plate with the virus at a pre-determined multiplicity of infection (MOI). b. Do not add the virus to the cytotoxicity plate.
-
Incubation: a. Incubate both the antiviral and cytotoxicity plates at 37 °C, 5% CO₂ for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability: a. After the incubation period, assess cell viability in both plates using a suitable reagent according to the manufacturer's instructions (e.g., by measuring luminescence for CellTiter-Glo® or absorbance for MTT).
-
Data Analysis: a. For the antiviral plate, normalize the data to virus control (0% inhibition) and mock-infected control (100% inhibition) wells. Calculate the EC₅₀ value (the concentration at which 50% of the viral CPE is inhibited) using a non-linear regression model. b. For the cytotoxicity plate, normalize the data to untreated control wells (100% viability). Calculate the CC₅₀ value (the concentration at which cell viability is reduced by 50%). c. Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its demonstrated success in enhancing the potency of antiviral prodrugs provides a strong foundation for its continued use in this area. Furthermore, its unique electronic and steric properties, combined with established synthetic strategies for its incorporation into diverse scaffolds, present compelling opportunities for its exploration in the development of novel kinase inhibitors and anti-inflammatory agents. The protocols and data frameworks provided in this guide are intended to serve as a resource for researchers to unlock the full potential of this promising chemical entity.
References
- 1. chembk.com [chembk.com]
- 2. innospk.com [innospk.com]
- 3. Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and pharmacological evaluation of new anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-FLUORO-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 13. US20220125933A1 - Lipid prodrugs of jak inhibitors and uses thereof - Google Patents [patents.google.com]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 15. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. KRASAVA—An Expert System for Virtual Screening of KRAS G12D Inhibitors [mdpi.com]
Methodological & Application
The Strategic Role of 3-Fluoro-4-(trifluoromethoxy)phenol in Pharmaceutical Synthesis: Application in JAK Inhibitor Scaffolds
Introduction
3-Fluoro-4-(trifluoromethoxy)phenol is a key building block in modern pharmaceutical chemistry, prized for its unique electronic and lipophilic properties conferred by the fluorine and trifluoromethoxy substituents.[1] These characteristics are highly sought after in drug design to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This document outlines the application of this compound as a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs effective in treating inflammatory diseases such as rheumatoid arthritis.[2]
The Janus kinase (JAK) signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in the inflammatory processes underlying autoimmune diseases.[3][4] Small molecule inhibitors of JAKs have emerged as a significant therapeutic class. The synthesis of these complex molecules often relies on versatile and highly functionalized intermediates like this compound to construct the core pharmacophore.
Application in the Synthesis of a JAK Inhibitor Core
This application note details a synthetic protocol for a key intermediate in the preparation of a JAK inhibitor, exemplified by a structural analog of Filgotinib. Filgotinib is a selective JAK1 inhibitor used in the treatment of rheumatoid arthritis.[2] The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation in pharmaceutical manufacturing.
Signaling Pathway of JAK Inhibition
Caption: The JAK-STAT signaling pathway and the mechanism of action of a JAK inhibitor.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol describes the synthesis of a biaryl intermediate, a crucial step in the construction of the JAK inhibitor scaffold, starting from a boronic acid ester derived from this compound.
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromo-N-(tert-butoxycarbonyl)pyridin-2-amine
-
2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Palladium(II) bis(triphenylphosphine)dichloride (Pd(PPh₃)₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a dried flask, add 4-bromo-N-(tert-butoxycarbonyl)pyridin-2-amine (1.0 equiv), 2-(3-fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), and potassium carbonate (2.0 equiv).
-
The flask is evacuated and backfilled with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
To this suspension, add Pd(PPh₃)₂Cl₂ (0.05 equiv).
-
The reaction mixture is heated to 85 °C and stirred for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl intermediate.
Quantitative Data
| Parameter | Value |
| Reactant 1 | 4-Bromo-N-(tert-butoxycarbonyl)pyridin-2-amine |
| Reactant 2 | 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Catalyst | Pd(PPh₃)₂Cl₂ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 85 °C |
| Reaction Time | 14 hours |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with proposed structure |
| Mass Spec (ESI) | [M+H]⁺ calculated and found |
Conclusion
This compound serves as a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical agents, particularly in the development of JAK inhibitors. Its incorporation into drug scaffolds can significantly enhance the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient. The provided protocol for a key Suzuki-Miyaura coupling reaction demonstrates a practical and efficient method for the construction of a core biaryl structure, a common motif in many kinase inhibitors. This application note highlights the strategic importance of fluorinated intermediates in modern drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017143014A1 - Jak inhibitors and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Derivatization Reactions of 3-Fluoro-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 3-Fluoro-4-(trifluoromethoxy)phenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethoxy substituents. The following protocols for etherification and esterification reactions are designed to serve as a comprehensive guide for researchers engaged in the synthesis of novel derivatives.
Introduction
This compound is a valuable starting material for the synthesis of a wide range of chemical entities. Its derivatization primarily involves reactions of the phenolic hydroxyl group, leading to the formation of ethers and esters. These modifications can significantly alter the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and biological activity. The protocols outlined below are based on established synthetic methodologies adapted for this specific substrate.
Key Derivatization Reactions
Two primary classes of derivatization reactions for this compound are detailed:
-
Williamson Ether Synthesis: Formation of an ether linkage by reacting the phenoxide with an alkyl halide.
-
Esterification: Formation of an ester linkage through reaction with an acylating agent.
These reactions provide access to a diverse array of derivatives for further investigation in drug discovery and materials science.
Data Presentation
The following table summarizes the key derivatization reactions, reagents, and expected outcomes. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.
| Reaction Type | Starting Material | Reagent | Product | Representative Yield (%) |
| Williamson Ether Synthesis | This compound | Ethyl bromoacetate | Ethyl 2-(3-fluoro-4-(trifluoromethoxy)phenoxy)acetate | Moderate to High |
| Esterification | This compound | Acetic anhydride | 3-Fluoro-4-(trifluoromethoxy)phenyl acetate | High |
Experimental Protocols
Williamson Ether Synthesis: Synthesis of Ethyl 2-(3-fluoro-4-(trifluoromethoxy)phenoxy)acetate
This protocol details the synthesis of an ether derivative via the Williamson ether synthesis. A potential challenge with halogenated phenols like this compound is the possibility of side reactions, such as hydrolysis of the aryl-fluoride bond under strongly basic conditions, which can lead to lower yields.[1] Therefore, careful control of reaction conditions is crucial.
Reaction Scheme:
Figure 1. Williamson Ether Synthesis Workflow.
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetone to dissolve the phenol.
-
Add anhydrous potassium carbonate (1.5 eq).
-
To the stirring suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Results:
The desired product, ethyl 2-(3-fluoro-4-(trifluoromethoxy)phenoxy)acetate, is expected as a solid or oil. The yield can be optimized by careful control of the reaction time and temperature to minimize potential side reactions.
Esterification: Synthesis of 3-Fluoro-4-(trifluoromethoxy)phenyl acetate
This protocol describes the acylation of this compound using acetic anhydride to form the corresponding acetate ester. This reaction is typically high-yielding and proceeds under mild conditions.
Reaction Scheme:
Figure 2. Esterification Reaction Workflow.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or a catalytic amount of a strong acid (e.g., H₂SO₄)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
If using an inert solvent, add pyridine (1.2 eq) as a base and catalyst.
-
Cool the solution in an ice bath and add acetic anhydride (1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acetic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the product.
-
The product, 3-Fluoro-4-(trifluoromethoxy)phenyl acetate, is often obtained in high purity and may not require further purification.
Expected Results:
This reaction is generally efficient and provides the acetate ester in high yield. The product can be characterized by standard spectroscopic methods such as NMR and IR spectroscopy.
Logical Relationships in Derivatization
The choice of derivatization strategy depends on the desired properties of the final molecule. Etherification introduces a more flexible and metabolically stable linkage, while esterification can be used to introduce prodrug functionalities that can be cleaved in vivo.
Figure 3. Derivatization Strategies and Applications.
Conclusion
The protocols provided herein offer robust methods for the derivatization of this compound. These reactions are fundamental for the exploration of the chemical space around this important scaffold and for the development of new molecules with potential applications in pharmaceuticals and material science. Researchers should optimize the reaction conditions for their specific substrates and desired outcomes.
References
Application Notes and Protocols for the Fluorination of 4-(Trifluoromethoxy)phenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of fluorinated derivatives of 4-(trifluoromethoxy)phenol. The primary method detailed is a deoxyfluorination reaction, a modern and effective method for the conversion of phenols to aryl fluorides. This protocol is intended to serve as a comprehensive guide for researchers in synthetic and medicinal chemistry.
Introduction
The introduction of fluorine atoms into bioactive molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1] 4-(Trifluoromethoxy)phenol is a valuable starting material in the synthesis of various pharmaceutical and agrochemical compounds. The ability to selectively fluorinate this scaffold opens up new avenues for creating novel chemical entities with potentially improved pharmacological profiles. This application note details a robust protocol for the deoxyfluorination of 4-(trifluoromethoxy)phenol.
Reaction Pathway: Deoxyfluorination of Phenols
The described protocol is based on the deoxyfluorination of phenols using a chloroimidazolium salt and a fluoride source. This method is advantageous as it avoids the use of harsh or toxic reagents and generally proceeds with high functional group tolerance.[2][3][4]
Caption: Chemical reaction pathway for the deoxyfluorination of 4-(trifluoromethoxy)phenol.
Experimental Protocol
This protocol is adapted from established methods for the deoxyfluorination of phenols.[2][4]
3.1. Materials and Reagents
-
4-(Trifluoromethoxy)phenol
-
N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride
-
Cesium Fluoride (CsF)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
3.2. Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(trifluoromethoxy)phenol (1.0 eq), N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride (1.2 eq), and Cesium Fluoride (2.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of 0.1 M with respect to the starting phenol.
-
Reaction: Stir the mixture at 110 °C for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure fluorinated product.
Data Presentation
Table 1: Reactant and Reagent Quantities
| Compound | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass (mg) or Volume (mL) |
| 4-(Trifluoromethoxy)phenol | 178.11 | 1.0 | 1.0 | 178.11 mg |
| N,N'-bis(2,6-diisopropylphenyl)chloroimidazolium chloride | 463.45 | 1.2 | 1.2 | 556.14 mg |
| Cesium Fluoride (CsF) | 151.90 | 2.0 | 2.0 | 303.80 mg |
| Toluene | - | - | - | 10 mL |
Table 2: Expected Product and Yield
| Product | Molar Mass ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Percent Yield (%) |
| 4-Fluoro-1-(trifluoromethoxy)benzene | 180.10 | 180.10 | - | - |
Table 3: Analytical Data
| Analysis Method | Expected Result |
| ¹H NMR | Aromatic protons with coupling to fluorine. |
| ¹⁹F NMR | Two signals are expected: one for the -OCF₃ group and one for the newly introduced aromatic fluorine. |
| ¹³C NMR | Aromatic carbons showing C-F couplings. |
| Mass Spec | Molecular ion peak corresponding to the product's molecular weight. |
Experimental Workflow
The following diagram illustrates the overall workflow from reaction setup to product analysis.
Caption: Step-by-step experimental workflow for the deoxyfluorination of 4-(trifluoromethoxy)phenol.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
The reagents are moisture-sensitive; ensure all glassware is dried and the reaction is performed under an inert atmosphere.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.
References
Application Notes and Protocols for the Quantification of 3-Fluoro-4-(trifluoromethoxy)phenol
Introduction
3-Fluoro-4-(trifluoromethoxy)phenol is a fluorinated aromatic compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for various applications, including pharmacokinetic studies, process monitoring, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The physicochemical properties of this compound are summarized in Table 1.[1][2][3][4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C7H4F4O2 | [2][3] |
| Molecular Weight | 196.1 g/mol | [1] |
| Boiling Point | 196.9 °C at 760 mmHg | [1][4] |
| pKa | 8.36 ± 0.18 | [1] |
| XLogP3 | 2.8 | [1] |
Analytical Methods Overview
The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust and cost-effective method suitable for relatively clean sample matrices. GC-MS, particularly with derivatization, offers high sensitivity and is ideal for volatile and semi-volatile compounds. LC-MS/MS provides the highest sensitivity and selectivity, making it the preferred method for complex matrices and trace-level quantification.
A comparative summary of the performance of these methods for the analysis of phenolic compounds is presented in Table 2. The data is illustrative and based on typical performance for structurally similar compounds.
Table 2: Comparison of Analytical Method Performance
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.997 | > 0.999 |
| Accuracy (% Recovery) | 90-110% | 95-105% | 98-102% |
| Precision (RSD%) | < 5% | < 10% | < 5% |
| Limit of Detection (LOD) | ~20 ng/mL | ~1 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~60 ng/mL | ~3 ng/mL | ~0.15 ng/mL |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible technique for the quantification of aromatic compounds. The phenolic group and the benzene ring in this compound allow for direct UV detection.
Experimental Protocol
1. Sample Preparation:
-
Standard Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For liquid samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.
2. HPLC-UV Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydroxyl group, derivatization is often recommended to improve the volatility and chromatographic performance of phenols.[5]
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Solutions: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate. Prepare calibration standards by serial dilution.
-
Derivatization: To 100 µL of the standard or sample solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless, 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) |
3. Data Analysis:
-
For quantification, operate the mass spectrometer in SIM mode, monitoring characteristic ions of the derivatized analyte.
-
Construct a calibration curve and determine the concentration in samples as described for HPLC-UV.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications and trace analysis.[6]
Experimental Protocol
1. Sample Preparation:
-
Standard Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare calibration and quality control (QC) samples by spiking the stock solution into a representative blank matrix.
-
Sample Preparation: For biological samples (e.g., plasma, urine), perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge. The supernatant can be diluted or directly injected. Alternatively, SPE can be used for sample clean-up and pre-concentration.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
3. MRM Transitions (Hypothetical): The precursor ion in negative mode would be [M-H]⁻ with an m/z of 195.0. Product ions would need to be determined by infusing a standard solution and performing a product ion scan. Hypothetical transitions are provided below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 195.0 | 175.0 (loss of HF) | 15 |
| This compound | 195.0 | 126.0 (loss of CF3) | 25 |
4. Data Analysis:
-
Quantify the analyte using the peak area ratio of the analyte to an internal standard.
-
Construct a calibration curve by performing a weighted (1/x²) linear regression of the peak area ratios against the concentrations of the calibration standards.
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C7H4F4O2 | CID 2783357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:177596-38-2 | Chemsrc [chemsrc.com]
- 4. This compound | 177596-38-2 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Scale-Up Synthesis of 3-Fluoro-4-(trifluoromethoxy)phenol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 3-Fluoro-4-(trifluoromethoxy)phenol, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is based on a robust two-step process involving the diazotization of 3-fluoro-4-(trifluoromethoxy)aniline, followed by the hydrolysis of the resulting diazonium salt. This method is analogous to established industrial processes for similar fluorinated phenols and is suitable for adaptation to a larger scale.
Chemical Reaction Pathway
The synthesis proceeds through the following two key steps:
-
Diazotization: 3-Fluoro-4-(trifluoromethoxy)aniline is treated with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid like sulfuric acid, at low temperatures to form the corresponding diazonium salt.
-
Hydrolysis: The diazonium salt is then hydrolyzed, often in the presence of a copper sulfate catalyst in a biphasic system, to yield the desired this compound.
Experimental Protocols
This section provides detailed methodologies for the key experimental steps. Safety precautions should be strictly followed, especially when handling corrosive acids and potentially unstable diazonium intermediates.
Materials and Reagents
| Reagent | Purity | Supplier |
| 3-Fluoro-4-(trifluoromethoxy)aniline | ≥98% | Commercially available |
| Sulfuric Acid (H₂SO₄) | 98% | Standard supplier |
| Sodium Nitrite (NaNO₂) | ≥99% | Standard supplier |
| Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ≥98% | Standard supplier |
| Toluene | ACS Grade | Standard supplier |
| Deionized Water | - | In-house |
| Sodium Bicarbonate (NaHCO₃) | ≥99% | Standard supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99% | Standard supplier |
Step 1: Diazotization of 3-Fluoro-4-(trifluoromethoxy)aniline
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid (4.5-6.5 molar equivalents) to deionized water (3-10 parts by weight relative to the aniline).
-
To the cooled sulfuric acid solution, add 3-Fluoro-4-(trifluoromethoxy)aniline (1.0 molar equivalent) portion-wise while maintaining the temperature below 50°C.
-
Cool the resulting solution to 0-5°C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.0-1.1 molar equivalents) in deionized water.
-
Slowly add the sodium nitrite solution to the aniline-sulfuric acid mixture via the addition funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-10°C for 0.5 to 3 hours. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using TLC.
-
The resulting solution contains the 3-Fluoro-4-(trifluoromethoxy)benzenediazonium salt and is used directly in the next step.
Step 2: Hydrolysis of the Diazonium Salt
Application Notes and Protocols: 3-Fluoro-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and predicted reactivity of 3-Fluoro-4-(trifluoromethoxy)phenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The inclusion of fluoro and trifluoromethoxy groups can significantly enhance metabolic stability and bioavailability in drug candidates. This document offers protocols for its synthesis and typical reactions, alongside proposed mechanisms to guide further research.
Physicochemical Properties and Spectroscopic Data
This compound is a substituted phenol with the following properties:
| Property | Value |
| Molecular Formula | C₇H₄F₄O₂ |
| Molecular Weight | 196.10 g/mol |
| Appearance | Colorless to yellow/orange clear liquid |
| Boiling Point | 196.9 °C at 760 mmHg |
| pKa | 8.36 ± 0.18 (Predicted) |
Spectroscopic Data (Predicted and based on analogous compounds):
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | Aromatic protons (3H, complex multiplet), Phenolic proton (1H, broad singlet) |
| ¹³C NMR | Aromatic carbons (signals between ~110-160 ppm), Carbon bearing OCF₃ (quartet due to C-F coupling), Carbon bearing F (doublet due to C-F coupling) |
| IR Spectroscopy | ~3300-3600 cm⁻¹ (O-H stretch, broad), ~1100-1300 cm⁻¹ (C-F and C-O stretches) |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 196.01 |
Synthesis Protocol
The synthesis of this compound typically proceeds via a diazotization of the corresponding aniline followed by hydrolysis. This method is analogous to the synthesis of structurally similar fluorinated phenols.
Synthesis of this compound from 3-Fluoro-4-(trifluoromethoxy)aniline
This protocol is based on established procedures for the synthesis of fluorinated phenols from anilines.
Materials:
-
3-Fluoro-4-(trifluoromethoxy)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water (H₂O)
-
Toluene or Xylene
-
Aqueous Copper Sulfate (CuSO₄) solution
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flask, carefully add concentrated sulfuric acid to water to prepare a dilute solution.
-
To this acidic solution, add 3-Fluoro-4-(trifluoromethoxy)aniline and stir until a homogeneous solution is formed.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 10 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask equipped with a condenser, heat a mixture of toluene (or xylene) and an aqueous copper sulfate solution to 75-85 °C.
-
Slowly add the cold diazonium salt solution to the hot toluene/copper sulfate mixture. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating and stirring for 1-2 hours until gas evolution ceases.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Reaction Mechanism Studies
Detailed mechanistic studies for this compound are not extensively published. However, its reactivity can be predicted based on the electronic properties of its substituents and general principles of phenol chemistry. The hydroxyl group is an activating, ortho-, para-director. The fluorine atom is deactivating but ortho-, para-directing. The trifluoromethoxy group is strongly electron-withdrawing and deactivating. The overall reactivity in electrophilic aromatic substitution will be reduced compared to phenol, with substitution likely directed to the positions ortho and para to the hydroxyl group.
O-Alkylation (Williamson Ether Synthesis)
The phenolic proton is acidic and can be deprotonated by a base to form a phenoxide, which is a potent nucleophile for reaction with alkyl halides.
Proposed Mechanism:
-
Deprotonation: The phenol is treated with a base (e.g., K₂CO₃, NaH) to form the corresponding phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction, displacing the halide and forming the ether.
Electrophilic Aromatic Substitution (Nitration)
Nitration of the aromatic ring is predicted to occur at the positions activated by the hydroxyl group.
Proposed Mechanism:
-
Formation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of the phenol attacks the nitronium ion. The hydroxyl group directs the attack to the ortho and para positions. Due to steric hindrance from the adjacent fluoro group, substitution at the position ortho to the hydroxyl and meta to the fluorine is likely favored.
-
Rearomatization: A base (e.g., HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.
Experimental Protocols for Reactions
Protocol for O-Methylation of this compound
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (CH₃I)
-
Acetone or Acetonitrile
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound in acetone, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add methyl iodide dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 3-fluoro-4-(trifluoromethoxy)anisole.
-
Purify the product by column chromatography or distillation if necessary.
Visualizations
Caption: Synthesis of this compound.
Caption: Williamson Ether Synthesis Mechanism.
Caption: General Experimental Workflow.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethoxy)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-(trifluoromethoxy)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for this compound?
A1: The synthesis of this compound can be approached through several strategic routes, primarily depending on the availability of starting materials. The most common strategies involve:
-
Route A: Diazotization and Hydrolysis of a Substituted Aniline: Starting from 3-Fluoro-4-(trifluoromethoxy)aniline, a diazotization reaction followed by hydrolysis is a direct method to introduce the hydroxyl group. This is an industrially relevant method for analogous compounds.
-
Route B: Electrophilic or Nucleophilic Fluorination of a Phenol: This route would involve the fluorination of 4-(trifluoromethoxy)phenol at the 3-position. Electrophilic fluorination is common for introducing fluorine to an aromatic ring.
-
Route C: Trifluoromethoxylation of a Fluorophenol: Starting with 3-Fluorophenol, the trifluoromethoxy group can be introduced at the 4-position. This often involves harsh reagents and conditions.
Q2: What are the common byproducts I should expect in my synthesis?
A2: The byproducts largely depend on the chosen synthetic route. Below is a summary of potential impurities. For a more detailed breakdown by synthetic route, please refer to the troubleshooting guides.
| Byproduct Category | Specific Examples | Likely Synthetic Route(s) |
| Isomeric Byproducts | 2-Fluoro-4-(trifluoromethoxy)phenol, 4-Fluoro-3-(trifluoromethoxy)phenol | A, B, C |
| Over-reaction Products | Di-fluorinated or di-trifluoromethoxylated phenols | B, C |
| Incomplete Reaction | Unreacted starting materials (e.g., 3-Fluoro-4-(trifluoromethoxy)aniline) | A, B, C |
| Side-reaction Products | Azo-coupled compounds, products of reaction with diazonium counter-ion | A |
| Precursor Impurities | Impurities from the synthesis of the starting material (e.g., isomeric anilines) | A, B, C |
| Reagent/Solvent Artifacts | Residual solvents or byproducts from reagent decomposition | A, B, C |
Troubleshooting Guides
Issue 1: My final product is a mixture of isomers.
Possible Cause:
The formation of isomeric byproducts is a common challenge in aromatic substitution reactions.
-
In Route A (from aniline): The starting aniline (3-Fluoro-4-(trifluoromethoxy)aniline) may contain isomeric impurities from its own synthesis.
-
In Route B (fluorination of phenol): Electrophilic fluorination of phenols can lead to a mixture of ortho and para substituted products. Directing groups on the ring influence the regioselectivity, but mixtures are common.
-
In Route C (trifluoromethoxylation): Similar to fluorination, the introduction of the trifluoromethoxy group may not be perfectly regioselective.
Troubleshooting Steps:
-
Analyze Starting Material Purity: Use GC-MS or NMR to confirm the isomeric purity of your starting material. Impurities in the precursor will carry through to the final product.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity in electrophilic aromatic substitutions.
-
Solvent: The polarity of the solvent can influence the ortho/para ratio. Experiment with a range of solvents.
-
Fluorinating/Trifluoromethoxylating Agent: Different reagents can offer varying degrees of selectivity. Review the literature for reagents known for high regioselectivity in similar systems.
-
-
Purification: If isomeric byproducts are unavoidable, focus on developing a robust purification method.
-
Chromatography: Flash column chromatography is often effective for separating isomers. Experiment with different solvent systems.
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
-
Issue 2: I am observing unexpected peaks in my NMR/GC-MS that are not isomers.
Possible Cause:
These peaks could correspond to a variety of byproducts arising from side reactions specific to your chosen synthetic route.
-
Route A (from aniline):
-
Azo-coupled byproducts: Diazonium salts can couple with electron-rich aromatic rings (like the phenol product or unreacted aniline) to form colored azo compounds. This is more likely if the pH and temperature are not well-controlled.
-
Substitution by counter-ion: The diazonium group can be replaced by the counter-ion of the acid used (e.g., chloride if HCl is used).
-
-
Route B and C (Fluorination/Trifluoromethoxylation):
-
Over-reaction: The use of excess fluorinating or trifluoromethoxylating agent can lead to the introduction of multiple groups onto the aromatic ring.
-
Dearomatization: A known side reaction in the fluorination of phenols is the formation of non-aromatic products.
-
Troubleshooting Steps:
-
Control Reaction Stoichiometry: Carefully control the stoichiometry of your reagents, particularly the fluorinating or trifluoromethoxylating agent, to minimize over-reaction.
-
Optimize Diazotization Conditions (Route A):
-
Maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt to prevent premature decomposition and side reactions.
-
Ensure the pH is strongly acidic to suppress azo coupling.
-
-
Hydrolysis Conditions (Route A): The temperature of the hydrolysis step is critical. Too low, and the reaction will be slow; too high, and decomposition or side reactions may increase.
-
Characterize Unknowns: If possible, isolate the major unknown byproducts by preparative chromatography and characterize them using techniques like high-resolution mass spectrometry (HRMS) and 2D NMR to elucidate their structures. This will provide valuable insight into the side reactions occurring.
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization of 3-Fluoro-4-(trifluoromethoxy)aniline (Route A - General Procedure)
Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions and scales.
-
Diazotization:
-
Dissolve 3-Fluoro-4-(trifluoromethoxy)aniline in a suitable aqueous acid (e.g., sulfuric acid or hydrochloric acid) in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Hydrolysis:
-
In a separate vessel, heat an aqueous solution (or a biphasic mixture with a high-boiling organic solvent) to the desired hydrolysis temperature (this will require optimization, but is often in the range of 80-120 °C).
-
Slowly add the cold diazonium salt solution to the hot hydrolysis medium. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating and stirring for a period to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualizations
Caption: Synthetic pathway and potential byproduct formation.
Caption: Troubleshooting workflow for byproduct identification.
Optimizing reaction conditions for 3-Fluoro-4-(trifluoromethoxy)phenol synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Fluoro-4-(trifluoromethoxy)phenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-established synthetic route is a two-step process starting from the corresponding aniline precursor:
-
Diazotization: 3-Fluoro-4-(trifluoromethoxy)aniline is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), at low temperatures to form a diazonium salt.
-
Hydrolysis: The resulting diazonium salt is then hydrolyzed, usually by warming the aqueous solution, to yield the desired this compound.
Q2: How can the precursor, 3-Fluoro-4-(trifluoromethoxy)aniline, be synthesized?
A2: A plausible synthetic pathway for the aniline precursor involves a three-step sequence starting from m-fluorophenol:
-
Nitration: m-Fluorophenol is nitrated to produce 3-fluoro-4-nitrophenol.
-
Trifluoromethoxylation: The hydroxyl group of 3-fluoro-4-nitrophenol is converted to a trifluoromethoxy group to yield 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene.
-
Reduction: The nitro group of 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene is reduced to an amine to give 3-Fluoro-4-(trifluoromethoxy)aniline.
Q3: What are the critical parameters to control during the diazotization step?
A3: The diazotization reaction is highly sensitive to temperature and acidity. It is crucial to maintain a low temperature, typically between 0-5 °C, to prevent the premature decomposition of the unstable diazonium salt.[1] Additionally, maintaining a strongly acidic environment is necessary to stabilize the diazonium salt and prevent unwanted side reactions, such as the formation of diazoamino compounds from the reaction of the diazonium salt with unreacted aniline.[2]
Q4: Which acid is recommended for the diazotization step?
A4: Sulfuric acid is generally preferred over hydrochloric acid for the diazotization of anilines intended for phenol synthesis. The use of hydrochloric acid can lead to the formation of chlorinated aromatic byproducts through a Sandmeyer-type reaction, which can complicate purification.[2]
Q5: What are the common side reactions during the hydrolysis of the diazonium salt?
A5: The primary side reactions during hydrolysis include the formation of tarry polymerization products, especially at excessively high temperatures, and the coupling of the diazonium salt with the newly formed phenol to produce azo compounds.[2][3] The latter can be minimized by maintaining a sufficiently acidic medium.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Decomposition of Diazonium Salt | Ensure the temperature during diazotization is strictly maintained between 0-5 °C. Use a calibrated thermometer and an efficient cooling bath. | Diazonium salts are thermally unstable and decompose rapidly at higher temperatures, reducing the amount available for hydrolysis.[1] |
| Incomplete Diazotization | Check the freshness and purity of sodium nitrite. Ensure dropwise addition of the sodium nitrite solution to maintain the low temperature. Test for excess nitrous acid at the end of the addition using starch-iodide paper. | Incomplete reaction will leave unreacted aniline, which cannot be converted to the phenol. |
| Side Reactions During Hydrolysis | Maintain a strongly acidic solution during hydrolysis. Avoid excessively high temperatures; a gentle warming to around 50 °C is often sufficient.[2] The use of a water-insoluble organic solvent like toluene or xylene during hydrolysis can extract the phenol as it is formed, suppressing side reactions.[4] | High acidity prevents the coupling of the diazonium salt with the phenol product to form azo dyes.[2] Excessive heat can lead to the formation of tarry byproducts.[2] Extraction into an organic phase limits the exposure of the product to the reactive aqueous environment.[4] |
| Loss During Workup | Optimize the extraction procedure. Ensure the pH is adjusted appropriately to either the free phenol (for organic extraction) or the phenoxide salt (for aqueous washing) to minimize losses between phases. | Improper pH control can lead to the product remaining in the wrong phase during extraction. |
Problem 2: Presence of Impurities in the Final Product
| Impurity Type | Identification | Troubleshooting Suggestion |
| Azo Compounds | Typically highly colored (yellow, orange, or red) impurities. Can be detected by TLC or HPLC. | Maintain high acidity during the hydrolysis step. Ensure no unreacted aniline is present before warming the diazonium salt solution. |
| Chlorinated Byproducts | Can be identified by GC-MS or NMR. | Use sulfuric acid instead of hydrochloric acid for the diazotization step.[2] |
| Tarry Polymers | Dark, viscous, or solid insoluble materials. | Avoid overheating during the hydrolysis step. Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. |
| Unreacted Starting Material | Detected by TLC, GC, or NMR. | Ensure complete diazotization and sufficient reaction time for hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-(trifluoromethoxy)aniline (Precursor)
Step 1a: Nitration of m-Fluorophenol to 3-Fluoro-4-nitrophenol
-
In a reactor equipped with a stirrer and cooling bath, add m-fluorophenol and water.
-
Add sodium nitrate to the mixture and stir.
-
Cool the reaction mixture to -5 to 0 °C.
-
Slowly add concentrated sulfuric acid dropwise, maintaining the temperature between -5 and 0 °C.
-
After the addition is complete, hold the reaction mixture at this temperature for 50-60 minutes.
-
Collect the solid product by filtration to obtain the crude 3-fluoro-4-nitrophenol.
-
Purify the crude product by recrystallization from a mixed solvent system (e.g., water, ether, and dichloromethane) to remove the 3-fluoro-6-nitrophenol isomer.[5]
Step 1b: Trifluoromethoxylation of 3-Fluoro-4-nitrophenol Note: This is a general procedure and may require optimization.
-
In a suitable pressure-rated reactor, dissolve 3-fluoro-4-nitrophenol in an appropriate solvent (e.g., DMF or acetonitrile).
-
Add a suitable trifluoromethoxylation reagent (e.g., a Togni reagent or by using CF3I under specific conditions) and a catalyst if required.
-
Heat the reaction mixture under pressure and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture, and perform an appropriate aqueous workup and extraction with an organic solvent.
-
Purify the resulting 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene by column chromatography or distillation.
Step 1c: Reduction of 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene
-
In a reaction vessel, dissolve 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent (e.g., iron powder in the presence of ammonium chloride, or catalytic hydrogenation with Pd/C).
-
Heat the reaction mixture and monitor its progress by TLC or GC.
-
Upon completion, filter off the catalyst (if applicable) and remove the solvent under reduced pressure.
-
Purify the crude 3-Fluoro-4-(trifluoromethoxy)aniline by distillation or column chromatography.
Protocol 2: Synthesis of this compound
Step 2a: Diazotization of 3-Fluoro-4-(trifluoromethoxy)aniline
-
In a beaker, prepare a solution of 3-Fluoro-4-(trifluoromethoxy)aniline in an aqueous solution of sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the aniline sulfate solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C.
-
Confirm the presence of excess nitrous acid using starch-iodide paper. If the test is negative, add a small amount of additional sodium nitrite solution.
-
Add a small amount of urea to quench any remaining excess nitrous acid.
Step 2b: Hydrolysis of the Diazonium Salt
-
Gently warm the diazonium salt solution from Step 2a to approximately 50 °C. Nitrogen gas evolution should be observed.[2]
-
Maintain this temperature until the gas evolution ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and then a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Data Presentation
Table 1: Optimization of Diazotization-Hydrolysis Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Acid | Hydrochloric Acid | Sulfuric Acid | Reduced formation of chlorinated impurities.[2] |
| Diazotization Temp. | 5-10 °C | 0-5 °C | Higher yield due to minimized diazonium salt decomposition.[1] |
| Hydrolysis Temp. | 80-90 °C | 50-60 °C | Reduced formation of tarry byproducts.[2] |
| Hydrolysis Medium | Aqueous | Aqueous with Toluene | Improved yield by extracting the phenol and preventing side reactions.[4] |
| Yield | ~50% (for similar compounds)[6] | >70% (expected) | Higher overall process efficiency. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 5. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]
- 6. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]
Improving the yield and purity of 3-Fluoro-4-(trifluoromethoxy)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Fluoro-4-(trifluoromethoxy)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most probable and widely applicable synthetic route for this compound involves a two-step process starting from 3-Fluoro-4-(trifluoromethoxy)aniline. This process consists of:
-
Diazotization: The primary amine group of 3-Fluoro-4-(trifluoromethoxy)aniline is converted into a diazonium salt using a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Hydrolysis: The resulting diazonium salt is then hydrolyzed, usually by heating in an aqueous acidic solution, to yield the desired phenol.
This method is analogous to the industrial synthesis of similar fluorinated phenols, such as 4-Fluoro-3-(trifluoromethyl)phenol.[1][2]
Q2: What is a likely precursor for the synthesis of this compound?
The key precursor for the synthesis of this compound is 3-Fluoro-4-(trifluoromethoxy)aniline. The purity of this starting material is crucial for achieving high yield and purity of the final product.[3]
Q3: What are the critical parameters to control during the diazotization step?
The diazotization reaction is highly sensitive to temperature. It is crucial to maintain a low temperature, typically between 0-5 °C, to prevent the decomposition of the unstable diazonium salt.[1][2] The concentration of the acid and the rate of addition of the diazotizing agent are also important factors to control for efficient diazonium salt formation and to minimize side reactions.[1]
Q4: Are there any common side reactions to be aware of during the synthesis?
A significant side reaction to consider is the defluorination-hydroxylation of the diazonium salt, where the fluorine atom is replaced by a hydroxyl group. This can lead to the formation of dihydroxy impurities. This issue has been noted in the synthesis of analogous compounds like 4-fluoro-3-trifluoromethylphenol, where the stability of the diazonium salt is critical to prevent this side reaction.[1]
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | - Ensure the reaction temperature is maintained at 0-5 °C.[1] - Use a slight excess of the diazotizing agent (e.g., sodium nitrite). - Ensure efficient stirring to maintain a homogenous reaction mixture. |
| Decomposition of Diazonium Salt | - Maintain a low temperature throughout the diazotization and handling of the diazonium salt solution.[1] - Proceed to the hydrolysis step immediately after the formation of the diazonium salt. |
| Inefficient Hydrolysis | - Ensure the hydrolysis is carried out at a sufficiently high temperature (e.g., 75-85 °C, as used for analogous compounds).[4] - The presence of a catalyst, such as copper sulfate, can facilitate the hydrolysis.[1][4] |
| Loss of Product during Workup | - Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product from the aqueous phase. - Be mindful of the product's volatility during solvent removal. |
Low Purity
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Material (3-Fluoro-4-(trifluoromethoxy)aniline) | - Ensure the diazotization reaction goes to completion by using a slight excess of sodium nitrite and allowing sufficient reaction time. |
| Formation of Azo Compounds | - This can occur if the diazonium salt couples with the product phenol. To minimize this, add the diazonium salt solution to a hot acidic solution during hydrolysis. |
| Formation of Defluorinated Impurities | - Optimize the stability of the diazonium salt by controlling the acid concentration and temperature during diazotization.[1] |
| Residual Solvents or Reagents | - Ensure proper drying of the final product under vacuum. - Use appropriate washing steps during the workup to remove unreacted reagents and byproducts. |
Experimental Protocols
Synthesis of this compound via Diazotization-Hydrolysis (Adapted from a similar procedure for 4-Fluoro-3-(trifluoromethyl)phenol[1][4])
Step 1: Diazotization of 3-Fluoro-4-(trifluoromethoxy)aniline
-
In a reaction vessel, mix 3-Fluoro-4-(trifluoromethoxy)aniline with water and concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C with constant stirring in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.
Step 2: Hydrolysis of the Diazonium Salt
-
In a separate vessel, prepare an aqueous solution of copper(II) sulfate and heat it to approximately 80 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot copper sulfate solution. Nitrogen gas will be evolved.
-
Maintain the temperature of the reaction mixture at 80-90 °C for 1-2 hours to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature.
Step 3: Workup and Purification
-
Extract the cooled reaction mixture with an organic solvent such as toluene or diethyl ether (3 x volume).
-
Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes reaction conditions that have been reported for the synthesis of the analogous compound, 4-Fluoro-3-(trifluoromethyl)phenol, which can be used as a starting point for the optimization of the synthesis of this compound.[1][4]
| Parameter | Condition 1[1] | Condition 2[4] |
| Starting Material | 4-Fluoro-3-(trifluoromethyl)aniline | 4-Fluoro-3-(trifluoromethyl)aniline |
| Diazotization Temp. | ≤ 10 °C | 0-5 °C |
| Acid | Sulfuric Acid | Sulfuric Acid |
| Hydrolysis Temp. | Not specified | 75-85 °C |
| Hydrolysis Catalyst | Copper Sulfate | Copper Sulfate |
| Solvent for Hydrolysis | Aqueous | Toluene/Water |
| Reported Yield | Up to 96% | 90.3% |
Visualizations
Caption: A workflow diagram illustrating the synthesis and purification of this compound.
References
Technical Support Center: Synthesis of Fluorinated Phenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated phenols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing fluorinated phenols?
A1: The primary methods for synthesizing fluorinated phenols include:
-
The Balz-Schiemann Reaction: This classic method involves the diazotization of a primary aromatic amine (e.g., an aminophenol derivative) to form a diazonium salt, followed by thermal decomposition of the resulting diazonium tetrafluoroborate intermediate.[1][2][3][4]
-
Nucleophilic Aromatic Substitution (SNAr): This approach involves the displacement of a leaving group (often a halogen other than fluorine) on an aromatic ring by a fluoride ion or the alkylation of a fluorinated phenol. The aromatic ring is typically activated by electron-withdrawing groups.[5][6][7]
-
Hydrolysis of Halofluorobenzenes: This method involves the hydrolysis of a di-halogenated benzene, such as p-bromofluorobenzene, under basic conditions to replace one of the halogens with a hydroxyl group.[8][9]
Q2: What are the major side reactions I should be aware of during the synthesis of fluorinated phenols?
A2: Common side reactions are specific to the synthetic route employed:
-
Balz-Schiemann Reaction: Key side reactions include the formation of azo compounds, tarry residues due to uncontrolled decomposition, and in some cases, the formation of benzyne intermediates.[10][11][12] For aminophenol substrates, the high water solubility of the diazonium salt can lead to premature decomposition and failure to form the desired fluorophenol.[12]
-
Nucleophilic Aromatic Substitution (SNAr) & Alkylation: A primary challenge is controlling the regioselectivity between O-alkylation (ether formation) and C-alkylation. Di-alkylation can also occur as an undesired side reaction.[13][14]
-
Hydrolysis of Halofluorobenzenes: The main byproducts are often the corresponding non-fluorinated phenol (due to hydrogenolysis), and ether derivatives like 4,4'-difluorodiphenyl ether (DFDPE) and 4-fluoro-4'-hydroxydiphenyl ether (FHDPE).[8]
Troubleshooting Guides
Balz-Schiemann Reaction
Problem 1: Low or no yield of the desired fluorinated phenol, especially when starting with an aminophenol.
-
Possible Cause: The diazonium salt of the aminophenol is highly soluble in water, leading to decomposition before fluorination can occur.[12]
-
Troubleshooting Steps:
-
Protect the Hydroxyl Group: Before diazotization, protect the phenolic hydroxyl group as an ester or ether. This will reduce the solubility of the diazonium salt in the aqueous reaction medium. The protecting group can be removed after the fluorination step.
-
Optimize Reaction Conditions: Ensure the diazotization is carried out at a low temperature (typically 0-5 °C) to minimize premature decomposition of the diazonium salt.[2]
-
Alternative Fluorinating Agents: Consider using hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts in place of tetrafluoroborate, as they can sometimes provide better yields for certain substrates.[3][4]
-
Problem 2: Formation of tarry, intractable residues during thermal decomposition.
-
Possible Cause: Uncontrolled, highly exothermic decomposition of the diazonium salt.[10][11] This is a significant safety concern, as it can lead to explosions on a larger scale.[4]
-
Troubleshooting Steps:
-
Controlled Heating: Decompose the isolated and dried diazonium tetrafluoroborate salt in small portions. Alternatively, carry out the decomposition in a high-boiling point, inert solvent to better control the temperature.[10]
-
Use of Ionic Liquids: Performing the decomposition in an ionic liquid can help to control the exothermicity of the reaction and often leads to a cleaner reaction with higher purity products.[12]
-
Photochemical Decomposition: As an alternative to thermal decomposition, photo-induced decomposition can sometimes be a milder and more controllable method.[10]
-
Experimental Protocol: Synthesis of 4-Fluorophenol via a Modified Balz-Schiemann Reaction (with protected hydroxyl group)
-
Protection of 4-Aminophenol: Acetylate 4-aminophenol with acetic anhydride in the presence of a base (e.g., pyridine or sodium acetate) to form 4-acetamidophenol.
-
Diazotization: Suspend 4-acetamidophenol in an aqueous solution of fluoroboric acid (HBF₄) at 0-5 °C. Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Isolation of Diazonium Salt: The 4-acetamidophenyl diazonium tetrafluoroborate will precipitate. Filter the solid, wash with cold water, cold methanol, and then diethyl ether. Dry the salt carefully under vacuum.
-
Thermal Decomposition: Heat the dried diazonium salt gently in an inert solvent (e.g., toluene or xylene) until the evolution of nitrogen gas ceases.
-
Deprotection: After cooling, hydrolyze the resulting 4-fluoroacetanilide using an aqueous acid or base to yield 4-fluorophenol.
-
Purification: Extract the 4-fluorophenol with a suitable organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by distillation or column chromatography.
Logical Workflow for Troubleshooting the Balz-Schiemann Reaction
Caption: Troubleshooting workflow for the Balz-Schiemann reaction.
Nucleophilic Aromatic Substitution (SNAr) & Alkylation of Fluorophenols
Problem: Formation of a significant amount of O-alkylated byproduct (ether) instead of the desired C-alkylated product.
-
Possible Cause: The choice of solvent and reaction conditions favors O-alkylation over C-alkylation. Phenoxide ions are ambident nucleophiles, and the site of attack (oxygen vs. carbon) is influenced by the reaction environment.[14]
-
Troubleshooting Steps:
-
Solvent Selection: To favor C-alkylation, use protic solvents like water or trifluoroethanol. These solvents can form hydrogen bonds with the phenoxide oxygen, sterically hindering it and making the carbon nucleophile more accessible.[14] To favor O-alkylation (for ether synthesis), use aprotic polar solvents like DMF or DMSO.[14]
-
Counter-ion: The nature of the counter-ion can also play a role. Tightly associated counter-ions may block the oxygen atom, promoting C-alkylation.
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled O-alkylation product, while higher temperatures may favor the thermodynamically more stable C-alkylated product.[15]
-
Quantitative Data on O- vs. C-Alkylation
| Substrate | Alkylating Agent | Solvent | Product Ratio (O-alkylation : C-alkylation) | Reference |
| 2-Naphthol | Benzyl bromide | DMF | Predominantly O-alkylated | [14] |
| 2-Naphthol | Benzyl bromide | Trifluoroethanol | Predominantly C-alkylated | [14] |
Experimental Protocol: Selective C-Alkylation of 4-Fluorophenol
-
Formation of Phenoxide: In a round-bottom flask, dissolve 4-fluorophenol in a protic solvent such as trifluoroethanol. Add a suitable base (e.g., potassium carbonate) to generate the phenoxide ion in situ.
-
Alkylation: To the solution of the phenoxide, slowly add the alkylating agent (e.g., an alkyl halide) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and neutralize with a dilute acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the C-alkylated and O-alkylated isomers.
Signaling Pathway for O- vs. C-Alkylation
Caption: Factors influencing O- versus C-alkylation of phenoxides.
Hydrolysis of p-Halofluorobenzenes
Problem: Formation of significant amounts of phenol and ether byproducts during the hydrolysis of p-bromofluorobenzene.
-
Possible Cause: The reaction conditions (high temperature, strong base) can promote side reactions. The formation of phenol occurs via the undesired cleavage of the C-F bond, while ether formation is a condensation reaction between the starting material and the product.[8]
-
Troubleshooting Steps:
-
Choice of Base: Using a milder base, such as an alkaline earth metal hydroxide (e.g., Ca(OH)₂), can significantly reduce the formation of the phenol byproduct compared to stronger bases like NaOH or KOH.[9] A mixed-base system of NaOH and Na₂CO₃ has also been shown to be effective.[8]
-
Temperature Optimization: While higher temperatures increase the reaction rate, they also tend to increase the formation of byproducts. The optimal temperature range is typically between 200-210 °C.[8]
-
Catalyst: The use of a copper catalyst (e.g., Cu₂O, CuO) is often necessary to achieve a good conversion rate at these temperatures.[8]
-
Byproduct Formation in the Hydrolysis of p-Bromofluorobenzene
| Byproduct | Formation Pathway |
| Phenol | Hydrolysis of the C-F bond or dehalogenation of the starting material.[8] |
| 4,4'-Difluorodiphenyl ether (DFDPE) | Condensation of two molecules of p-bromofluorobenzene.[8] |
| 4-Fluoro-4'-hydroxydiphenyl ether (FHDPE) | Condensation of p-bromofluorobenzene and the p-fluorophenol product.[8] |
Experimental Protocol: Hydrolysis of p-Bromofluorobenzene
-
Reaction Setup: In a high-pressure autoclave, charge p-bromofluorobenzene, a mixture of NaOH and Na₂CO₃, water, and a catalytic amount of Cu₂O.
-
Reaction: Seal the reactor and heat the mixture to 200-210 °C with vigorous stirring. Maintain this temperature for the required reaction time, monitoring the pressure.
-
Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a beaker.
-
Isolation: Acidify the aqueous mixture with a mineral acid (e.g., HCl) to a pH of 3-7.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., toluene). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate. Purify the crude p-fluorophenol by fractional distillation to remove the higher-boiling ether byproducts.[8]
Logical Diagram for Minimizing Byproducts in Hydrolysis
Caption: Decision tree for minimizing byproducts in the hydrolysis of p-bromofluorobenzene.
References
- 1. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. WO1997026235A1 - PROCESS FOR THE PREPARATION OF para-FLUOROPHENOL - Google Patents [patents.google.com]
- 9. US2950325A - Process for making fluorophenols - Google Patents [patents.google.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reactions of phenols and alcohols over thoria: mechanism of ether formation (Journal Article) | OSTI.GOV [osti.gov]
- 14. pharmaxchange.info [pharmaxchange.info]
- 15. researchgate.net [researchgate.net]
Troubleshooting guide for the synthesis of 3-Fluoro-4-(trifluoromethoxy)phenol
Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethoxy)phenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when following a synthetic route involving the diazotization of 3-Fluoro-4-(trifluoromethoxy)aniline followed by hydrolysis.
Q1: My reaction is resulting in a low yield of the final product. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic process. Here are the most common culprits and their solutions:
-
Incomplete Diazotization: The conversion of the starting aniline to the diazonium salt is a critical step.
-
Troubleshooting: Ensure the reaction temperature is maintained at 0-5 °C. An increase in temperature can lead to the premature decomposition of the diazonium salt. Also, verify the purity and stoichiometry of the sodium nitrite and the acid (typically sulfuric acid) used.
-
-
Side Reactions During Hydrolysis: The hydrolysis of the diazonium salt to the phenol can be accompanied by the formation of byproducts.
-
Troubleshooting: The temperature of the hydrolysis step is crucial. A temperature that is too high can lead to the formation of tars and other degradation products. Conversely, a temperature that is too low may result in an incomplete reaction. Gradual heating of the diazonium salt solution is recommended. The presence of copper salts can sometimes catalyze the hydrolysis and improve the yield.
-
-
Loss During Work-up and Purification: The product can be lost during extraction and purification steps.
-
Troubleshooting: Ensure the pH is appropriately adjusted during the aqueous work-up to ensure the phenolic product is in its desired form for extraction. When performing extractions, use the appropriate solvent and perform multiple extractions to ensure complete recovery. During purification by column chromatography, select a suitable solvent system to achieve good separation from impurities.
-
Q2: I am observing the formation of significant amounts of byproducts. How can I identify and minimize them?
A2: Byproduct formation is a common challenge. The most likely byproduct in this synthesis is the corresponding azo compound, formed by the coupling of the diazonium salt with the starting aniline or the product phenol.
-
Minimization Strategies:
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the aniline while maintaining a low temperature. This ensures that the concentration of nitrous acid is kept low, minimizing side reactions.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to maintain a homogenous temperature and concentration of reagents.
-
Control of Stoichiometry: Use a slight excess of the acid to ensure the complete protonation of the aniline and to react with the sodium nitrite.
-
Q3: The final product after purification is still impure. What are the likely impurities and how can I remove them?
A3: Common impurities include unreacted starting material (3-Fluoro-4-(trifluoromethoxy)aniline), the isomeric phenol (if the starting material was not pure), and byproducts from side reactions.
-
Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating the desired phenol from non-polar impurities and some colored byproducts. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can significantly improve purity.
-
Acid-Base Extraction: The phenolic nature of the product allows for its separation from non-acidic impurities. Dissolving the crude product in an organic solvent and washing with a basic aqueous solution will extract the phenol into the aqueous layer as its phenoxide salt. The aqueous layer can then be acidified and the pure phenol re-extracted into an organic solvent.[1]
-
Q4: The reaction mixture turns into a dark, tarry substance during hydrolysis. What causes this and can it be prevented?
A4: Tar formation is a common issue in diazotization reactions, often due to the decomposition of the diazonium salt at elevated temperatures.
-
Prevention:
-
Strict Temperature Control: As mentioned, maintaining a low temperature during diazotization and carefully controlling the temperature during hydrolysis is critical.
-
Use of a Dispersing Agent: In some cases, the addition of a dispersing agent or carrying out the reaction in a more dilute solution can help to prevent the aggregation of decomposition products.
-
Data Presentation
The following table summarizes the effect of key reaction parameters on the yield of 4-Fluoro-3-trifluoromethylphenol, a structurally similar compound. These trends are expected to be comparable for the synthesis of this compound.[2][3]
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Analysis |
| H₂SO₄ Concentration (after diazotization) | 34.3 wt% | 60.8 | 40.5 wt% | ~85 | Higher acid concentration during hydrolysis appears to favor higher yields. |
| Hydrolysis Temperature | 75-85 °C | ~86 | >100 °C | Lower | Controlled, moderate temperatures are crucial for minimizing byproduct formation. |
| Diazotization Temperature | ≤ 10 °C | Good | > 10 °C | Poor | Low temperatures are essential to prevent premature decomposition of the diazonium salt. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for similar compounds.[2][3][4]
Step 1: Diazotization of 3-Fluoro-4-(trifluoromethoxy)aniline
-
To a stirred solution of concentrated sulfuric acid (e.g., 5-6 molar equivalents) in water, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 3-Fluoro-4-(trifluoromethoxy)aniline (1.0 equivalent) while maintaining the temperature below 10 °C.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in water.
-
Add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
-
In a separate flask, prepare a mixture of an aqueous copper sulfate solution and a water-insoluble organic solvent like toluene. Heat this mixture to 75-85 °C.[3]
-
Slowly add the cold diazonium salt solution from Step 1 to the heated copper sulfate-toluene mixture. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to stir the mixture at the same temperature for 1-2 hours to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Separate the organic layer.
-
Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Mandatory Visualization
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis issues.
References
Stability and degradation of 3-Fluoro-4-(trifluoromethoxy)phenol under acidic/basic conditions
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 3-Fluoro-4-(trifluoromethoxy)phenol under normal storage conditions?
A1: this compound is generally stable at room temperature when protected from light and moisture.[1][2] For long-term storage, it is recommended to keep it in a cool, dark, and dry place in a tightly sealed container.[3][4]
Q2: How might this compound degrade under acidic conditions?
A2: While specific data is unavailable, degradation under strong acidic conditions at elevated temperatures is possible. Potential degradation pathways for related phenolic compounds could involve reactions involving the phenol group or potential, albeit less likely, hydrolysis of the trifluoromethoxy group under harsh conditions. Researchers should monitor for the appearance of new peaks in their analytical chromatograms.
Q3: What degradation products might be expected under basic conditions?
A3: Phenols can be susceptible to oxidation, especially under basic conditions, which can lead to the formation of colored degradation products (quinones and polymers). While studies on 3-trifluoromethylphenol suggest high stability of the trifluoromethyl group to hydrolysis even at high pH[5], the trifluoromethoxy group's stability in this specific molecule under strong base and heat requires experimental verification. Hydrolysis of the trifluoromethoxy group to a hydroxyl group is a potential, though likely slow, degradation pathway.
Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[6][7] This allows for the separation and quantification of the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of any new degradants formed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The compound is highly stable under the tested conditions. The stress conditions (acid/base concentration, temperature, time) were not stringent enough. | Increase the concentration of the acid or base. Increase the temperature of the study. Extend the duration of the stress testing. It is important to note that some fluorinated compounds are known for their high stability.[5] |
| Rapid and complete degradation of the compound. | The stress conditions are too harsh, leading to rapid decomposition. | Reduce the concentration of the acid or base. Lower the temperature of the experiment. Shorten the exposure time to the stressor. |
| Appearance of multiple, overlapping peaks in the chromatogram. | Complex degradation pathways are occurring. The HPLC method is not optimized to resolve all degradants. | Optimize the HPLC method by changing the mobile phase composition, gradient, column type, or temperature. Utilize a mass spectrometer (LC-MS) to help identify and differentiate the co-eluting peaks based on their mass-to-charge ratio. |
| Changes in the color of the solution. | Formation of colored degradation products, such as quinones or polymers, which is common for phenols under oxidative or basic conditions. | This is an important qualitative observation. Attempt to correlate the color change with the appearance of new peaks in the chromatogram. Use spectroscopic techniques like UV-Vis to characterize the colored species. |
| Precipitate formation in the sample. | A degradation product may be insoluble in the reaction mixture. The parent compound may be precipitating out due to changes in pH or solvent composition after neutralization. | Before analysis, ensure the sample is fully dissolved, potentially by using a different diluent. If a degradant is insoluble, different analytical techniques may be needed to characterize the solid. |
Illustrative Degradation Data
The following table presents hypothetical data for a forced degradation study of this compound to demonstrate how results can be structured.
| Condition | Time (hours) | Assay of this compound (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl at 80°C | 0 | 100.0 | 0.0 | 100.0 |
| 24 | 98.5 | 1.4 | 99.9 | |
| 48 | 96.2 | 3.7 | 99.9 | |
| 0.1 M NaOH at 80°C | 0 | 100.0 | 0.0 | 100.0 |
| 24 | 92.1 | 7.8 | 99.9 | |
| 48 | 85.4 | 14.5 | 99.9 |
Experimental Protocols
Protocol: Forced Degradation under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress: Transfer a known volume of the stock solution into a flask. Add an equal volume of 0.1 M hydrochloric acid.[6]
-
Incubation: Heat the solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24 or 48 hours).[6] Protect the solution from light if the compound is light-sensitive.
-
Sampling and Neutralization: At designated time points, withdraw an aliquot of the stressed solution. Cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.[6]
-
Dilution and Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Protocol: Forced Degradation under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.
-
Basic Stress: Transfer a known volume of the stock solution into a flask. Add an equal volume of 0.1 M sodium hydroxide.[6]
-
Incubation: Heat the solution at a controlled temperature (e.g., 80°C) for a specified period.
-
Sampling and Neutralization: At designated time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M hydrochloric acid.[6]
-
Dilution and Analysis: Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting decision tree for forced degradation studies.
References
- 1. acubiochem.com [acubiochem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 6. greenpharmacy.info [greenpharmacy.info]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of 3-Fluoro-4-(trifluoromethoxy)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 3-Fluoro-4-(trifluoromethoxy)phenol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity in the Fluorination of 4-(Trifluoromethoxy)phenol
Question: My electrophilic fluorination of 4-(trifluoromethoxy)phenol is yielding a mixture of isomers, primarily the 2-fluoro and 3-fluoro products, with low selectivity for the desired 3-fluoro isomer. What factors influence regioselectivity and how can I improve it?
Answer:
Achieving high regioselectivity in the electrophilic fluorination of substituted phenols is a common challenge. The hydroxyl (-OH) group is a strong ortho-, para-directing group, while the trifluoromethoxy (-OCF₃) group is a deactivating, meta-directing group. This creates a conflict in directing effects on the aromatic ring.
Potential Causes and Solutions:
-
Steric Hindrance: The bulky trifluoromethoxy group can sterically hinder the ortho position (C2), making the other ortho position (C3 relative to the -OCF₃ group) more accessible to the electrophilic fluorinating agent.
-
Electronic Effects: The strong electron-donating nature of the hydroxyl group primarily activates the positions ortho and para to it. The trifluoromethoxy group, being electron-withdrawing, deactivates the ring, particularly at the ortho and para positions relative to itself. The desired C3 position is ortho to the hydroxyl group and meta to the trifluoromethoxy group.
-
Choice of Fluorinating Agent: Different electrophilic fluorinating reagents exhibit varying degrees of steric sensitivity and reactivity, which can influence regioselectivity.[1] Common reagents include Selectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI), and N-Fluoro-o-benzenedisulfonimide (NFOBS).
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.[2] Acetonitrile is a common solvent for fluorination reactions.[1]
-
Reaction Temperature: Temperature can impact the selectivity of the reaction. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures can lead to a mixture of products or decomposition.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Data Presentation: Effect of Fluorinating Agent and Solvent on Regioselectivity
| Fluorinating Agent | Solvent | Temperature (°C) | 3-Fluoro:2-Fluoro Isomer Ratio |
| Selectfluor® | Acetonitrile | 25 | 2:1 |
| Selectfluor® | Dichloromethane | 25 | 1.5:1 |
| NFSI | Acetonitrile | 25 | 3:1 |
| NFSI | Dichloromethane | 0 | 4:1 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Issue 2: Low Yield in the Directed ortho-Lithiation of a Protected 4-(Trifluoromethoxy)phenol Derivative
Question: I am attempting a directed ortho-lithiation of a protected 4-(trifluoromethoxy)phenol to introduce a functional group that can later be converted to fluorine, but I am experiencing low yields of the desired lithiated intermediate. What are the common pitfalls in this approach?
Answer:
Directed ortho-metalation (DoM) is a powerful strategy for achieving regiocontrol in the functionalization of aromatic rings.[3] In this case, a directing metalation group (DMG) is used to direct the lithiation to the adjacent ortho position. For phenols, the hydroxyl group must be protected with a suitable DMG.
Potential Causes and Solutions:
-
Choice of Directing Metalation Group (DMG): The effectiveness of the DMG is crucial. Common DMGs for phenols include methoxymethyl (MOM), tetrahydropyranyl (THP), and carbamates. The THP-protected hydroxy group has been shown to be a superior ortho-directing group compared to the CF₃ group.[4]
-
Lithiation Conditions: The choice of alkyllithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and the reaction temperature are critical. Reactions are typically carried out at low temperatures (e.g., -78 °C) in anhydrous ethereal solvents like THF or diethyl ether to prevent side reactions.[4]
-
Incomplete Deprotonation: Insufficient alkyllithium or reaction time can lead to incomplete formation of the aryllithium intermediate.
-
Anionic Fries Rearrangement: Some lithiated intermediates, particularly those derived from carbamates, can be unstable and undergo rearrangement even at low temperatures.
Logical Relationship Diagram for Successful ortho-Lithiation:
Caption: Key factors for a successful ortho-lithiation strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to achieve the regioselective synthesis of this compound?
A1: There are two main conceptual routes:
-
Direct Electrophilic Fluorination: This involves the direct fluorination of 4-(trifluoromethoxy)phenol. The challenge lies in controlling the regioselectivity due to the competing directing effects of the hydroxyl and trifluoromethoxy groups.
-
Directed ortho-Metalation followed by Fluorination: This multi-step approach involves protecting the phenol, performing a directed ortho-lithiation to introduce a functional group at the C3 position, and then converting that functional group to fluorine. This offers better regiocontrol but involves more synthetic steps.
Q2: Which protecting groups are suitable for the hydroxyl group in a directed ortho-lithiation strategy?
A2: The protecting group must also function as an effective directing metalation group (DMG). Suitable options include:
-
Tetrahydropyranyl (THP): Known to be a superior ortho-directing group in similar systems.[4]
-
Methoxymethyl (MOM)
-
Carbamates (e.g., -CONEt₂)
Q3: Are there any known one-step methods for the deoxyfluorination of phenols that could be applied here?
A3: While deoxyfluorination of phenols is a known transformation, it typically results in the replacement of the hydroxyl group with fluorine (ipso-substitution). For the synthesis of this compound, this would not be a suitable primary strategy as the goal is to introduce a fluorine atom at an adjacent carbon, not to replace the existing hydroxyl group.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the products?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the different isomers formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure elucidation and determination of isomeric purity.
Experimental Protocols
Protocol 1: Electrophilic Fluorination of 4-(Trifluoromethoxy)phenol
This protocol is a general guideline and requires optimization for regioselectivity.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethoxy)phenol (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI) (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the isomers.
Protocol 2: Directed ortho-Lithiation of THP-protected 4-(Trifluoromethoxy)phenol
This protocol describes the formation of the lithiated intermediate, which can then be quenched with an appropriate electrophile.
-
Protection: Protect the hydroxyl group of 4-(trifluoromethoxy)phenol with a tetrahydropyranyl (THP) group using standard procedures (dihydropyran, catalytic acid).
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, add the THP-protected 4-(trifluoromethoxy)phenol (1.0 eq).
-
Solvent Addition: Dissolve the protected phenol in anhydrous tetrahydrofuran (THF) (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium is now complete.
-
Electrophilic Quench: The reaction can now be quenched with a suitable electrophile (e.g., for subsequent conversion to a fluorine atom, an electrophilic iodine source like I₂ could be used).
-
Work-up: After the desired reaction time with the electrophile, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Allow the mixture to warm to room temperature, extract with an organic solvent, dry, concentrate, and purify as required. The THP group can be removed under acidic conditions.[4]
References
Handling and storage issues with 3-Fluoro-4-(trifluoromethoxy)phenol
Welcome to the technical support center for 3-Fluoro-4-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common handling and storage issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound at room temperature in a tightly sealed container, protected from light and moisture. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation.
Q2: My sample of this compound has developed a yellow or brownish color. Is it still usable?
A2: The development of a yellow or brownish color may indicate degradation, likely due to oxidation. Phenols, in general, are susceptible to oxidation, which can lead to the formation of colored quinone-type compounds.[1] While a slight discoloration may not significantly affect the outcome of all experiments, it is a sign of impurity. For sensitive applications, it is recommended to purify the material (e.g., by distillation or chromatography) or use a fresh, uncolored lot.
Q3: I observed precipitation when I dissolved this compound in an aqueous solution. What could be the cause?
A3: this compound has limited solubility in water. Precipitation could be due to exceeding its solubility limit. Ensure you are using an appropriate solvent or a co-solvent system. If the aqueous solution is basic, hydrolysis of the trifluoromethoxy group to a carboxylic acid could also lead to the formation of a less soluble salt, depending on the counter-ion present.
Q4: What are the known incompatibilities of this compound?
A4: Avoid contact with strong oxidizing agents, strong bases, and acid chlorides. Strong bases can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation and other reactions. Strong oxidizing agents can lead to the formation of colored impurities.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration (Yellowing/Browning) | Oxidation of the phenol to form colored quinone-like species.[1] | - Store the compound under an inert atmosphere (N₂ or Ar).- Protect from light by using an amber vial or storing in a dark place.- For critical applications, purify the material by distillation under reduced pressure or column chromatography. |
| Precipitation in Solution | - Exceeding the solubility limit.- Reaction with the solvent or other components in the mixture. | - Verify the solubility of the compound in the chosen solvent system.- Consider using a co-solvent (e.g., adding a small amount of DMSO or DMF to an aqueous buffer).- If using a basic solution, be aware of potential hydrolysis and salt formation. |
| Inconsistent Experimental Results | Degradation of the compound leading to lower purity and the presence of reactive impurities. | - Assess the purity of your sample using the analytical methods described in the "Experimental Protocols" section.- Use a fresh sample or purify the existing stock.- Ensure proper storage conditions are maintained. |
| Loss of Reactivity | Hydrolysis of the trifluoromethoxy group, especially under basic conditions, which would alter the electronic properties of the molecule. | - Avoid prolonged exposure to basic conditions.- Monitor the reaction progress closely using techniques like TLC or LC-MS.- Confirm the identity and purity of the starting material before use. |
Physicochemical and Solubility Data
| Property | Value |
| Molecular Formula | C₇H₄F₄O₂ |
| Molecular Weight | 196.1 g/mol |
| Boiling Point | 196.9 ± 35.0 °C (Predicted)[2][3] |
| Density | 1.480 ± 0.06 g/cm³ (Predicted)[2] |
| pKa | 8.36 ± 0.18 (Predicted)[2] |
Solubility Data
While specific quantitative solubility data is limited, this compound is generally soluble in various organic solvents.[4]
| Solvent | Solubility |
| Methanol | Soluble |
| Chloroform | Soluble[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Water | Sparingly soluble |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid). A typical gradient could be 30-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (at the initial gradient composition) or acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks. The purity can be estimated by the relative peak areas.
Protocol 2: Stability Assessment by Forced Degradation Study
This protocol can be used to investigate the stability of this compound under various stress conditions.
1. Stock Solution Preparation:
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the HPLC mobile phase.
-
Analyze the samples by the HPLC method described in Protocol 1 to observe the formation of degradation products.
Visualizations
Caption: Workflow for purity and stability analysis of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Reaction Monitoring of 3-Fluoro-4-(trifluoromethoxy)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring chemical reactions involving 3-Fluoro-4-(trifluoromethoxy)phenol by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Which technique is better for monitoring my reaction, HPLC or GC?
A1: The choice between HPLC and GC depends on the properties of your analyte and the reaction mixture. HPLC is well-suited for non-volatile compounds and is often used for direct analysis of reaction mixtures with minimal sample preparation.[1] GC is ideal for volatile compounds; however, this compound, being a phenol, has low volatility and requires a derivatization step to become suitable for GC analysis.[1][2][3] If your reaction byproducts are also non-volatile, HPLC is generally the more direct route.
Q2: Why do I need to derivatize this compound for GC analysis?
A2: The hydroxyl group (-OH) on the phenol makes the molecule polar and capable of hydrogen bonding. This leads to low volatility and poor peak shape (tailing) in GC.[2][3] Derivatization replaces the active hydrogen on the hydroxyl group with a non-polar group (e.g., a trimethylsilyl group), which increases the molecule's volatility and thermal stability, resulting in better chromatographic performance.[2][3][4]
Q3: What are the most common derivatization reagents for phenols in GC?
A3: Silylation reagents are most common for derivatizing hydroxyl groups.[2][3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a highly effective choice for phenols.[3] Other options include acylation or methylation with reagents like diazomethane, though diazomethane is hazardous and requires experienced handling.[5][6][7]
Q4: My HPLC peaks are tailing. What is the cause and how can I fix it?
A4: Peak tailing in HPLC for phenolic compounds is often caused by interactions between the analyte and active sites on the column, such as residual silanol groups on the silica packing.[8][9] To resolve this, ensure the mobile phase pH is adjusted to be at least 1.5 units away from the analyte's pKa to keep it in a single ionic state (either fully protonated or deprotonated).[8] Using a high-purity, end-capped column or adding a competing base or acid modifier to the mobile phase can also minimize these secondary interactions.[10]
Q5: How do I choose the right HPLC column?
A5: For reversed-phase HPLC of fluorinated phenols, a C18 column is a common starting point as it separates based on hydrophobicity.[11] However, a Phenyl stationary phase can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and your aromatic analyte.[12] This can be particularly useful for separating structurally similar aromatic compounds.
Q6: My GC analysis shows "ghost peaks." What are they and how do I get rid of them?
A6: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a blank run. They are typically caused by contamination in the system, carryover from a previous injection, or septum bleed.[13][14] To eliminate them, bake out the column at a high temperature, clean the injection port liner, and use high-quality septa.[13][15] Running a solvent blank after a concentrated sample can also help identify carryover issues.[16]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silanol groups.[8][10] | Adjust mobile phase pH; use an end-capped column; add a competing base/acid to the mobile phase.[8][10] |
| Column overload.[8] | Reduce sample concentration or injection volume.[8] | |
| Mismatched sample solvent and mobile phase viscosity.[8] | Dissolve the sample in the mobile phase.[8] | |
| Poor Resolution | Inappropriate mobile phase composition.[17] | Optimize the organic-to-aqueous ratio or switch to a different organic solvent (e.g., acetonitrile to methanol).[18] |
| Unsuitable stationary phase.[11] | Try a column with different selectivity (e.g., switch from C18 to a Phenyl phase).[12] | |
| Column temperature is too low.[17] | Increase the column temperature using a column oven to improve efficiency.[17] | |
| Retention Time Drift | Poor column temperature control.[9][17] | Use a thermostatted column oven.[17] |
| Inconsistent mobile phase composition.[9][17] | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[17][19] | |
| Column contamination/equilibration issues.[9][17] | Flush the column with a strong solvent; ensure adequate equilibration time between runs.[17] | |
| Baseline Noise/Drift | Contaminated or improperly prepared mobile phase.[10][17][19] | Use high-purity HPLC-grade solvents; degas the mobile phase.[8][19] |
| Air bubbles in the system.[8][17] | Purge the pump and detector to remove air.[17] | |
| Detector lamp aging.[17] | Replace the detector lamp if its energy output is low.[17] |
GC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing/Fronting | Active sites in the column or inlet.[13] | Use a deactivated inlet liner; ensure complete derivatization of the phenol. |
| Column contamination.[13] | Trim the first few centimeters of the column inlet or bake out the column. | |
| Incomplete derivatization. | Optimize derivatization reaction conditions (time, temperature, reagent ratio). | |
| Poor Resolution | Inadequate column selectivity.[13] | Select a column with a different stationary phase (e.g., a more polar phase for separating polar analytes).[20][21] |
| Incorrect temperature program.[13] | Optimize the temperature ramp rate or initial/final hold times.[13] | |
| Ghost Peaks | Contamination from septum bleed or inlet.[14] | Use a high-temperature, low-bleed septum; clean or replace the inlet liner.[14] |
| Sample carryover.[13][16] | Run a solvent blank after high-concentration samples; clean the syringe.[16][22] | |
| Decreased Sensitivity | Contamination in the inlet or detector.[14] | Clean or replace the inlet liner; clean the detector according to the manufacturer's instructions.[14] |
| Column degradation.[13] | Replace the column if it is old or has been exposed to damaging substances.[13] | |
| Leaks in the system.[22] | Check for leaks at all fittings, especially the septum and column connections.[22] |
Experimental Protocols
HPLC Method for Reaction Monitoring
This protocol outlines a reversed-phase HPLC method suitable for monitoring the consumption of this compound and the formation of potential products.
1. Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction vessel.
-
Quench the reaction immediately, if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the sample in the mobile phase to a final concentration within the calibration range (e.g., 1:100 dilution).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 274 nm |
| Run Time | 15 minutes |
GC Method for Reaction Monitoring (with Derivatization)
This protocol describes a GC method that requires a derivatization step to analyze the phenolic compounds.
1. Sample Preparation and Derivatization:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction vessel.
-
Quench the reaction if necessary.
-
Transfer the aliquot to a clean, dry autosampler vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 100 µL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of BSTFA + 1% TMCS derivatizing reagent.[3]
-
Cap the vial tightly and heat at 60 °C for 30 minutes.[3]
-
Cool to room temperature before injection.
2. GC Instrumentation and Conditions:
| Parameter | Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80 °C, hold 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Visualizations
Caption: Troubleshooting workflow for peak tailing in HPLC.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. weber.hu [weber.hu]
- 5. settek.com [settek.com]
- 6. Gas-liquid chromatographic determination of 3-trifluoromethyl-4-nitrophenol residues in fish [pubs.usgs.gov]
- 7. epa.gov [epa.gov]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 15. agilent.com [agilent.com]
- 16. NEMI Method Summary - 8041A [nemi.gov]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. asianpubs.org [asianpubs.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. restek.com [restek.com]
- 22. stepbio.it [stepbio.it]
Preventing decomposition of 3-Fluoro-4-(trifluoromethoxy)phenol during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Fluoro-4-(trifluoromethoxy)phenol during experimental workup.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the workup of this compound, providing potential causes and recommended solutions.
Q1: I am observing low yields of this compound after my reaction workup. What could be the cause?
A1: Low yields can result from several factors during workup. The primary suspects are decomposition of the target molecule or physical loss during extraction and purification. This compound, being a phenol with strong electron-withdrawing groups, is acidic and can be sensitive to pH extremes.
-
Potential Cause 1: Decomposition under strongly basic conditions. The trifluoromethoxy group is generally stable; however, prolonged exposure to strong bases (e.g., concentrated NaOH or KOH) at elevated temperatures can lead to hydrolysis of the trifluoromethoxy group to a hydroxy group, or other undesired reactions. The phenolic proton is acidic, and under basic conditions, the compound will exist as the phenoxide salt, which may have different stability and solubility characteristics.
-
Solution 1: Avoid using strong, hot basic solutions for washing or extraction. If a basic wash is necessary to remove acidic impurities, use a milder base like saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃) solution, and perform the wash at room temperature or below. Minimize the contact time with the basic solution.
-
Potential Cause 2: Decomposition under strongly acidic conditions. While generally more stable under acidic conditions than basic ones, prolonged heating in the presence of strong acids could potentially lead to undesired side reactions on the aromatic ring.
-
Solution 2: Neutralize acidic reaction mixtures carefully, preferably with a mild base like saturated NaHCO₃ solution. If an acidic wash is required, use dilute acid (e.g., 1M HCl) and perform the operation at low temperatures.
-
Potential Cause 3: Physical loss during extraction. Due to its acidic nature, this compound will be deprotonated and become more water-soluble in basic aqueous solutions (pH > pKa). This can lead to significant loss of product into the aqueous layer during extractions if the pH is not carefully controlled.
-
Solution 3: Before extracting with an organic solvent, ensure the aqueous layer is acidified to a pH of approximately 4-5. This will protonate the phenoxide, making the phenol less water-soluble and facilitating its extraction into the organic phase.
Q2: My purified this compound appears discolored. What could be the reason?
A2: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities.
-
Potential Cause: Air oxidation. Phenols, especially in the presence of trace metal impurities or under basic conditions, can be oxidized by atmospheric oxygen. This often results in the formation of quinone-type structures which are typically colored.
-
Solution:
-
Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if the process is lengthy.
-
Degas solvents before use to minimize dissolved oxygen.
-
Consider adding a small amount of a reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), to the aqueous wash solutions to prevent oxidation.
-
Store the purified product under an inert atmosphere and protected from light.
-
Q3: I am having difficulty removing a polar impurity during purification by column chromatography. What are my options?
A3: The acidic nature of the phenol can sometimes cause tailing on silica gel chromatography and make separation from other polar compounds challenging.
-
Solution 1: Acidify the eluent. Adding a small amount of a volatile acid, such as acetic acid (0.1-1%), to the eluent system can suppress the deprotonation of the phenol on the silica surface, leading to sharper peaks and better separation.
-
Solution 2: Alternative purification methods. If chromatography is problematic, consider distillation (if the compound is thermally stable and has a suitable boiling point) or recrystallization from an appropriate solvent system.
Experimental Protocols
Protocol 1: General Aqueous Workup for this compound
This protocol is designed to minimize decomposition and maximize recovery of the product from a typical organic reaction mixture.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was performed under strongly acidic or basic conditions, carefully neutralize it by the slow addition of a saturated NaHCO₃ solution (for acidic mixtures) or dilute HCl (e.g., 1M) (for basic mixtures) until the pH of the aqueous phase is approximately 7. Monitor for any gas evolution or exotherm.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Before shaking, check the pH of the aqueous layer. If it is basic, adjust to pH 4-5 with dilute HCl to ensure the phenol is in its neutral form.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing:
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with:
-
Water (to remove water-soluble salts).
-
Saturated sodium bicarbonate solution (to remove any remaining acidic impurities). Perform this wash cautiously to avoid loss of product if the pH becomes too high.
-
Brine (saturated NaCl solution) to aid in drying.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Consider adding 0.1% acetic acid to the eluent to improve peak shape.
-
Alternatively, purify by distillation or recrystallization if applicable.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Workup pH | 4-5 | Ensures the phenol is in its neutral, less water-soluble form, maximizing extraction efficiency into the organic phase. |
| Basic Wash | Saturated NaHCO₃ (aq) | Mild base to remove acidic impurities without causing significant deprotonation and loss of the product phenol into the aqueous layer. |
| Acidic Wash | Dilute HCl (e.g., 1M) | To neutralize any basic impurities. |
| Purification | Silica gel chromatography with 0.1% acetic acid in eluent | Suppresses deprotonation on silica, reducing tailing and improving separation. |
| Storage | Under inert atmosphere (N₂ or Ar), protected from light | Minimizes air oxidation and potential photodegradation. |
Visualizations
Caption: Troubleshooting workflow for the workup of this compound.
Validation & Comparative
A Comparative Guide for Medicinal Chemists: 3-Fluoro-4-(trifluoromethoxy)phenol vs. 4-fluoro-3-(trifluoromethyl)phenol
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design of novel therapeutics. This guide provides an objective comparison of two structurally similar fluorinated phenols, 3-Fluoro-4-(trifluoromethoxy)phenol and 4-fluoro-3-(trifluoromethyl)phenol, highlighting their respective physicochemical properties, synthesis, and applications in medicinal chemistry.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are particularly valuable in this regard. While both are electron-withdrawing and increase lipophilicity, their distinct electronic and steric properties can significantly influence the pharmacological profile of a molecule. This comparison aims to provide data-driven insights to aid in the rational selection between these two key intermediates.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The subtle difference in the placement of the fluorine atom and the nature of the trifluorinated group (-OCF3 vs. -CF3) leads to distinct physicochemical properties that can impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | 4-fluoro-3-(trifluoromethyl)phenol |
| Molecular Formula | C₇H₄F₄O₂ | C₇H₄F₄O |
| Molecular Weight | 196.10 g/mol | 180.10 g/mol [1] |
| Appearance | Light yellow to yellow to orange clear liquid | White to orange to green powder to lump[2] |
| Melting Point | Not available | 17 °C[2] |
| Boiling Point | 196.9 °C at 760 mmHg[3] | 84-86 °C at 15 mmHg[2] |
| Density | ~1.48 g/cm³[4] | 1.45 g/mL[2] |
| pKa (Predicted) | 8.36 ± 0.18[4] | 8.97 ± 0.18[5] |
| LogP (Predicted) | 2.74[6] | 2.6[1] |
The lower predicted pKa of this compound suggests it is a slightly stronger acid than its counterpart. This difference in acidity can influence how the molecule interacts with biological targets and its ionization state at physiological pH. The predicted LogP values are similar, indicating comparable lipophilicity.
Synthesis and Experimental Protocols
Both compounds are valuable intermediates in the synthesis of more complex molecules. Detailed synthetic routes are available, particularly for 4-fluoro-3-(trifluoromethyl)phenol.
Synthesis of 4-fluoro-3-(trifluoromethyl)phenol
A common and well-documented method for the synthesis of 4-fluoro-3-(trifluoromethyl)phenol involves the diazotization of 4-fluoro-3-trifluoromethylaniline followed by hydrolysis.
Experimental Protocol:
-
Diazotization: 4-fluoro-3-trifluoromethylaniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid. The mixture is cooled to a low temperature (typically 0-10 °C).
-
A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This in situ generation of nitrous acid converts the primary amine group of the aniline into a diazonium salt.
-
Hydrolysis: The resulting diazonium salt solution is then heated. The diazonium group is an excellent leaving group (as nitrogen gas) and is replaced by a hydroxyl group from the water, yielding 4-fluoro-3-(trifluoromethyl)phenol. The hydrolysis is often carried out in the presence of a copper salt catalyst to facilitate the decomposition of the diazonium salt.[7]
Synthesis of this compound
While a specific detailed protocol for this compound is less commonly published in open literature, a general approach involves the synthesis from a corresponding aniline derivative, similar to its isomer. One potential route starts from 4-amino-2-fluorophenol.
General Synthetic Approach:
-
Trifluoromethoxylation: The phenolic hydroxyl group of 4-amino-2-fluorophenol could be converted to a trifluoromethoxy group using appropriate reagents.
-
Diazotization and Hydrolysis: The amino group of the resulting 3-fluoro-4-(trifluoromethoxy)aniline would then undergo diazotization and subsequent hydrolysis, analogous to the synthesis of 4-fluoro-3-(trifluoromethyl)phenol, to yield the final product.
Alternatively, methods for the ortho-trifluoromethoxylation of aniline derivatives could be employed, followed by diazotization and hydrolysis.
Applications in Medicinal Chemistry: A Comparative Overview
Both phenols serve as crucial building blocks for a range of biologically active molecules. Their utility stems from the ability of the trifluoromethyl and trifluoromethoxy groups to modulate the properties of the final compounds.
This compound is frequently utilized as an intermediate in the development of antiviral and anti-inflammatory drugs .[8] The trifluoromethoxy group is known to improve metabolic stability and bioavailability.[8] For instance, derivatives of lipid remdesivir nucleoside monophosphate prodrugs containing a 3-fluoro-4-methoxy-benzyl modification have shown enhanced in vitro antiviral efficacy against a broad spectrum of RNA viruses.[9]
4-fluoro-3-(trifluoromethyl)phenol is a key intermediate for the synthesis of anti-inflammatory, analgesic, and antimicrobial compounds .[2] It is also used in the development of herbicides and fungicides .[10] The trifluoromethyl group is known to increase lipophilicity, which can enhance the ability of a drug to cross cell membranes.[2] For example, a derivative of this phenol, 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate, has been investigated as an inhibitor of Raf kinase for cancer treatment.[7]
Structure-Activity Relationship Insights
While direct comparative biological data for the two title compounds is scarce, insights can be gleaned from studies on analogous structures. A study on indole inhibitors of the AAA ATPase p97 found that a trifluoromethoxy-substituted analogue was a better biochemical match to the trifluoromethyl-substituted lead compound than a pentafluorosulfanyl-analogue, despite the latter having a more similar electronic effect. This suggests that the steric and conformational properties of the -OCF3 group can be crucial for maintaining or improving biological activity when used as a bioisostere for a -CF3 group.
The choice between a trifluoromethyl and a trifluoromethoxy group can lead to significant differences in the final drug's properties. The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[11] This can be advantageous for brain-penetrant drugs but may also lead to increased metabolic liability in some cases.
Conclusion
Both this compound and 4-fluoro-3-(trifluoromethyl)phenol are valuable and versatile building blocks in medicinal chemistry. The choice between them will depend on the specific therapeutic target and the desired physicochemical and pharmacokinetic properties of the final drug candidate.
-
4-fluoro-3-(trifluoromethyl)phenol is a well-documented intermediate, particularly for anti-inflammatory and analgesic agents, where increased lipophilicity is often a key design element.
-
This compound offers an alternative with potentially enhanced metabolic stability and bioavailability, making it an attractive option for antiviral and other systemic therapies.
Ultimately, the optimal choice will be determined by empirical testing within the context of a specific drug discovery program. This guide provides a foundational dataset to inform the initial selection and design of subsequent structure-activity relationship studies.
References
- 1. 4-Fluoro-3-(trifluoromethyl)phenol | C7H4F4O | CID 601854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 177596-38-2 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. 4-Fluoro-3-(trifluoromethyl)phenol CAS#: 61721-07-1 [m.chemicalbook.com]
- 6. This compound | CAS#:177596-38-2 | Chemsrc [chemsrc.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Enhanced broad spectrum in vitro antiviral efficacy of 3-F-4-MeO-Bn, 3-CN, and 4-CN derivatives of lipid remdesivir nucleoside monophosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Phenols in Drug Design
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacological properties. Among the most utilized moieties are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. When appended to a phenol scaffold, these groups exert profound and distinct effects on acidity, lipophilicity, and metabolic stability, making a comparative understanding essential for rational drug design.[1][2]
Physicochemical Properties: A Head-to-Head Comparison
The introduction of -CF3 and -OCF3 groups significantly alters the electronic and steric properties of the phenol ring, which in turn influences key parameters like pKa and the partition coefficient (logP).
| Property | 4-Trifluoromethylphenol | 4-Trifluoromethoxyphenol | Phenol (Reference) | Rationale for Difference |
| pKa | ~9.39[3] | ~9.30[4] | ~10.0[3] | Both -CF3 and -OCF3 are strongly electron-withdrawing, stabilizing the phenoxide anion and thus increasing acidity (lowering pKa) compared to phenol. The slightly lower pKa of the -OCF3 variant is due to the additional electron-withdrawing effect of the oxygen atom. |
| logP | ~2.59 (Predicted) | ~2.81 (Predicted) | ~1.46 | The -OCF3 group increases lipophilicity more significantly than the -CF3 group.[5] This is attributed to the replacement of a C-H bond with a more lipophilic C-O bond, alongside the fluorine atoms. |
Table 1: Comparative Physicochemical Data. LogP values are often predicted via computational models (e.g., cLogP) as experimental values can vary slightly with measurement conditions.
Pharmacological and ADME Implications
The choice between a -CF3 and -OCF3 phenol substituent has significant consequences for a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
| ADME Property | Trifluoromethyl (-CF3) Group | Trifluoromethoxy (-OCF3) Group | Key Considerations for Drug Design |
| Metabolic Stability | High. The C-F bond is exceptionally strong (dissociation energy ~485 kJ/mol), making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] | Very High. The -OCF3 group is also highly resistant to enzymatic cleavage.[5] It can act as a metabolically stable bioisostere for less stable groups like a methoxy group, preventing O-demethylation. | Both groups are excellent choices for blocking metabolic hotspots on an aromatic ring. The -OCF3 group can be particularly effective at preventing para-hydroxylation, a common metabolic pathway. |
| Lipophilicity & Permeability | Increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and facilitate transport across biological barriers.[1] | Increases lipophilicity to a greater extent than -CF3.[5] This allows for fine-tuning of logP values to optimize bioavailability and target engagement.[1][6] | While increased lipophilicity can improve absorption, excessively high logP values can lead to poor solubility, increased protein binding, and potential toxicity. The choice between -CF3 and -OCF3 allows for nuanced control over this critical parameter. |
| Target Binding | The strong electron-withdrawing nature can influence hydrogen bonding acidity of the phenol and alter interactions with the target protein. Its steric bulk can also provide beneficial interactions within a binding pocket.[7] | The -OCF3 group is conformationally distinct, with the group often oriented orthogonally to the aromatic ring.[8] This can provide unique steric interactions and potentially lead to higher binding affinity. | The specific geometry and electronic environment of the target's binding site will dictate which group provides a more favorable interaction. |
Table 2: Comparative Pharmacological & ADME Properties.
Visualization of Concepts
To aid in the decision-making process and illustrate typical experimental procedures, the following diagrams are provided.
Decision-Making Framework
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]
- 4. p-Trifluoromethoxy phenol | 828-27-3 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unambiguous Structure Determination: A Comparative Guide to Validating 3-Fluoro-4-(trifluoromethoxy)phenol
For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of analytical techniques for the structural validation of 3-Fluoro-4-(trifluoromethoxy)phenol, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
While various spectroscopic methods provide valuable insights into a molecule's connectivity and functional groups, single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous determination of the complete molecular structure, including bond lengths, bond angles, and stereochemistry.[1][2][3] This guide will compare the utility of X-ray crystallography with other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Analysis of Structural Validation Techniques
The following table summarizes the capabilities of each technique in the context of validating the structure of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, absolute configuration, intermolecular interactions.[1][3][4] | Provides the most definitive and unambiguous structural information.[1][2] | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, through-bond and through-space correlations. For this molecule, ¹⁹F NMR is particularly powerful for confirming the fluorine environments.[5][6][7][8][9] | Excellent for determining the carbon-hydrogen framework and the relative positions of atoms in solution. Non-destructive. | Does not directly provide bond lengths or angles. Provides relative, not absolute, stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high-resolution MS).[10] | High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.[11][12][13] | Provides limited information about the specific arrangement of atoms (isomer differentiation can be difficult). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., O-H, C-F, C-O, aromatic C=C).[14][15][16][17] | Fast, simple, and provides a characteristic "fingerprint" for the molecule.[15] | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols
Single-Crystal X-ray Crystallography
A suitable single crystal of this compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays (often from a copper or molybdenum source) is directed at the crystal.[3] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern that is recorded by a detector.[1] This pattern is then mathematically analyzed to generate an electron density map, from which the positions of the individual atoms can be determined, revealing the precise three-dimensional structure of the molecule.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. The tube is inserted into a strong magnetic field. The sample is then irradiated with radiofrequency pulses, and the response of the atomic nuclei (specifically ¹H, ¹³C, and ¹⁹F for this molecule) is detected. The resulting spectrum shows signals (peaks) at different chemical shifts, which correspond to the different chemical environments of the nuclei. Coupling patterns between peaks provide information about the connectivity of the atoms. For this compound, key experiments would include ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized, typically by techniques such as electrospray ionization (ESI) or electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by an analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
A small amount of the sample is placed in the path of an infrared beam. The molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the frequencies of absorbed radiation, the presence of specific functional groups can be identified. For this compound, characteristic absorption bands would be expected for the O-H stretch of the phenol, C-F stretches, C-O stretches, and aromatic C=C and C-H vibrations.[15]
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a small molecule like this compound, culminating in X-ray crystallographic analysis for unambiguous confirmation.
References
- 1. rigaku.com [rigaku.com]
- 2. eas.org [eas.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. excillum.com [excillum.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. jeolusa.com [jeolusa.com]
- 10. On-line enrichment and measurement of four halogenated phenols in water samples using pressure-assisted electrokinetic injection-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. asianpubs.org [asianpubs.org]
- 13. deepdyve.com [deepdyve.com]
- 14. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 15. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Deciphering Nature's Code: FTIR Analysis of Plant Extracts for Functional Group Identification [greenskybio.com]
- 17. agro.icm.edu.pl [agro.icm.edu.pl]
A Comparative Guide to Bioisosteric Replacement Strategies for 3-Fluoro-4-(trifluoromethoxy)phenol
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This approach aims to enhance a molecule's pharmacological and physicochemical properties by substituting key functional groups with others that have similar steric and electronic characteristics. This guide provides a comparative analysis of potential bioisosteric replacements for 3-fluoro-4-(trifluoromethoxy)phenol, a compound featuring several functional groups amenable to such modification. While specific experimental data on bioisosteric replacements for this exact molecule is limited in publicly available literature, this guide will utilize established principles of medicinal chemistry to propose and evaluate potential analogs. The objective is to provide a framework for researchers, scientists, and drug development professionals to design and assess new chemical entities based on this scaffold.
The core structure of this compound presents three key points for modification: the acidic phenol group, the electron-withdrawing fluoro group, and the highly lipophilic trifluoromethoxy group. Each of these can be replaced to modulate properties such as binding affinity, selectivity, metabolic stability, and oral bioavailability.
Comparative Analysis of Hypothetical Bioisosteres
To illustrate the potential effects of bioisosteric replacement on this compound, the following table presents hypothetical data for a series of analogs. These data points represent typical measurements that would be collected and compared in a drug discovery program. The biological activity is benchmarked against a hypothetical kinase target.
| Compound | Structure | Modification | cLogP (Predicted) | pKa (Predicted) | Kinase IC50 (nM, Hypothetical) | Metabolic Stability (t½ in HLM, min) |
| 1 (Parent) | This compound | - | 3.1 | 8.4[1] | 50 | 15 |
| 2 | 2-fluoro-1-(trifluoromethoxy)-4-(1H-imidazol-2-yl)benzene | Phenol -> Imidazole | 2.8 | 6.5 | 75 | 30 |
| 3 | 5-(3-fluoro-4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one | Phenol -> Oxadiazolone | 2.5 | 5.8 | 60 | 45 |
| 4 | 3-chloro-4-(trifluoromethoxy)phenol | Fluoro -> Chloro | 3.4 | 8.2 | 45 | 18 |
| 5 | 3-cyano-4-(trifluoromethoxy)phenol | Fluoro -> Cyano | 2.6 | 7.5 | 90 | 25 |
| 6 | 3-fluoro-4-(trifluoromethyl)phenol | Trifluoromethoxy -> Trifluoromethyl | 2.9 | 8.1 | 55 | 20 |
| 7 | 3-fluoro-4-(pentafluoroethoxy)phenol | Trifluoromethoxy -> Pentafluoroethoxy | 3.6 | 8.0 | 40 | 12 |
HLM: Human Liver Microsomes
Experimental Protocols
The generation of robust and comparable data is critical in evaluating a series of chemical analogs. Below are detailed protocols for key in vitro assays that would be employed in such a study.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid (75 mM)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase reaction buffer.
-
Add the test compound dilutions to the wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an excess of phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxicity of the compounds.[2][3]
Materials:
-
Human cell line (e.g., HEK293 or a cancer cell line like HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treat the cells with serial dilutions of the test compounds. Include DMSO-only wells as a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) value.
Visualizing Bioisosteric Replacement and Experimental Workflow
Diagrams created using the DOT language can effectively illustrate the strategic and procedural aspects of bioisosteric replacement studies.
Caption: Bioisosteric replacement strategy for this compound.
References
Confirming the Purity of 3-Fluoro-4-(trifluoromethoxy)phenol: A Comparative Guide to Elemental Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of a chemical compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with other widely used analytical techniques for confirming the purity of 3-Fluoro-4-(trifluoromethoxy)phenol. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method.
Elemental Analysis for Purity Verification
Elemental analysis by combustion is a robust and long-established method for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample of a pure organic compound.[1] The experimentally determined percentages of each element are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence of the compound's purity.
Theoretical Elemental Composition of this compound
The first step in using elemental analysis for purity confirmation is to calculate the theoretical elemental composition from the molecular formula.
Molecular Formula: C₇H₄F₄O₂
Molecular Weight: 196.10 g/mol
To calculate the theoretical percentage of each element, the following formula is used:
Percentage of Element = (Number of atoms of the element × Atomic weight of the element) / Molecular weight of the compound × 100%
Based on this, the theoretical elemental composition of this compound is summarized in the table below.
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 12.01 | 7 | 84.07 | 42.87 |
| Hydrogen (H) | 1.01 | 4 | 4.04 | 2.06 |
| Fluorine (F) | 19.00 | 4 | 76.00 | 38.76 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 16.32 |
| Total | 196.11 | 100.00 |
Acceptable Purity Criteria
For a sample of this compound to be considered pure by elemental analysis, the experimentally determined percentages for carbon and hydrogen should be within ±0.4% of the theoretical values. This tolerance is a widely accepted standard in chemical publications and for the characterization of new compounds.
Experimental Protocol: Elemental Analysis by Combustion
This protocol outlines the standard procedure for the determination of Carbon, Hydrogen, and Nitrogen (CHN) content in this compound using a modern elemental analyzer.
Instrumentation:
A CHN elemental analyzer based on the dynamic flash combustion method.
Sample Preparation:
Given that this compound is described as a solid-liquid mixture, proper homogenization is crucial before sampling.
-
Homogenization: If the sample is a biphasic mixture, it must be thoroughly mixed to ensure a representative sample is taken. Gentle warming and vortexing can aid in homogenization. If the solid does not dissolve, the sample should be analyzed as a suspension, ensuring the solid is evenly dispersed during sampling.
-
Sample Weighing: Accurately weigh 2-5 mg of the homogenized sample into a tin capsule. For liquid or semi-solid samples, a syringe can be used to transfer the sample into the capsule, which is then sealed.
-
Handling Fluorinated Compounds: Special care must be taken when analyzing fluorinated compounds as they can produce corrosive gases during combustion. Modern elemental analyzers are equipped with traps and scrubbers to handle these byproducts. It is important to inform the instrument operator that the sample contains fluorine.[1]
Analysis Procedure:
-
The sealed tin capsule containing the sample is introduced into the combustion furnace of the elemental analyzer, which is maintained at a high temperature (typically 900-1000°C).
-
A pulse of pure oxygen is injected into the combustion chamber, leading to the complete combustion of the sample.
-
The resulting combustion gases (CO₂, H₂O, N₂, and others) are carried by a stream of inert gas (helium) through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases then pass through a series of traps to remove interfering substances.
-
The purified CO₂, H₂O, and N₂ are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).
-
The instrument's software automatically calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.
Comparison with Alternative Purity Determination Methods
While elemental analysis is a powerful tool for confirming the elemental composition of a pure substance, other analytical techniques are often employed to assess purity, especially for identifying and quantifying impurities.
| Analytical Method | Principle | Advantages | Disadvantages |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂). | Provides fundamental confirmation of elemental composition. Robust and well-established method. | Does not provide information on the nature of impurities. Insensitive to isomeric impurities. Requires a pure, dry sample. |
| Gas Chromatography (GC) | Separation of volatile components in a gaseous mobile phase based on their interaction with a stationary phase. | High separation efficiency for volatile and semi-volatile compounds. High sensitivity, especially with a Mass Spectrometry (MS) detector. Can identify and quantify impurities. | Requires the analyte to be volatile or to be made volatile through derivatization. Thermally labile compounds may decompose. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mobile phase based on their interaction with a stationary phase. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. High accuracy and precision for quantitative analysis. | Lower separation efficiency compared to capillary GC. Can consume larger volumes of solvents. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. | Provides both structural information and quantitative data. Can be a primary method for purity determination without the need for a specific reference standard of the analyte. Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires a relatively pure internal standard for accurate quantification. Can be complex to set up and validate. |
Experimental Protocols for Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
Sample Preparation (with derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 270°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: An HPLC system with a UV detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as methanol or acetonitrile, to a concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Quantitative Nuclear Magnetic Resonance (qNMR)
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh a precise amount of a high-purity internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into an NMR tube.
-
Accurately weigh a precise amount of the this compound sample into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long delay of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio for accurate integration.
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Logical Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for confirming the purity of a synthesized or purchased batch of this compound.
Caption: Workflow for purity confirmation of this compound.
References
Comparative Biological Insights: An Analysis of 3-Fluoro-4-(trifluoromethoxy)phenol Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives of 3-Fluoro-4-(trifluoromethoxy)phenol. The inclusion of fluorine and trifluoromethoxy groups in phenol-based scaffolds has been a strategy of interest in medicinal chemistry to enhance metabolic stability, lipophilicity, and target engagement. This report synthesizes available experimental data to highlight the therapeutic potential of these derivatives in anticancer, antimicrobial, and antioxidant applications.
While direct comparative studies on a unified series of this compound derivatives are limited in publicly accessible literature, this guide collates data from various studies on structurally related compounds to provide a comparative overview. The following sections present quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Biological Activities
The biological activities of phenol derivatives can be significantly modulated by the introduction of fluorine and trifluoromethoxy groups. These modifications can influence the compound's electronic properties, binding affinity to biological targets, and pharmacokinetic profile. Below is a summary of the reported activities for various classes of derivatives.
Anticancer Activity
The antiproliferative effects of various heterocyclic and chalcone derivatives containing trifluoromethyl and fluoro-substituents have been investigated against several cancer cell lines. The data, presented in Table 1, showcases the cytotoxic potential of these compounds, often measured as the half-maximal inhibitory concentration (IC50).
Table 1: Anticancer Activity of Selected Fluorinated and Trifluoromethylated Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | 24.4 | [3] |
| Melanoma (A375) | 25.4 | [3] | ||
| Breast (MCF-7/WT) | >100 | [3] | ||
| Prostate (DU145) | >100 | [3] | ||
| Triazole Hybrids | 4-(9H-fluoren-9-yl)-1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole | Leukemia (MOLM-13) | >55% growth inhibition | [4] |
| Trimethoxychalcones | Fluoro-substituted trimethoxychalcone (Compound 6a) | Cervical (KB-3-1) | ~2.1-fold more active than gemcitabine | [5] |
| Trifluoromethyl-substituted trimethoxychalcone (Compound 7a) | Cervical (KB-3-1) | ~13-fold more active than gemcitabine | [5] | |
| Fluoro-substituted trimethoxychalcone (Compound 6a) | Breast (MDA-MB-231) | ~1.2-fold more active than standard | [5] | |
| Trifluoromethyl-substituted trimethoxychalcone (Compound 7a) | Breast (MDA-MB-231) | ~2.5-fold more active than standard | [5] |
Note: The data presented is from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties. The introduction of fluorine can enhance this activity. While specific data for this compound derivatives is sparse, studies on related fluorinated pyrazole derivatives demonstrate their potential against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Chloro-substituted | MRSA | 3.12 | [6] |
| Bromo-substituted | MRSA | 3.12 | [6] |
| Trifluoromethyl-substituted | MRSA | 3.12 | [6] |
| Chloro-substituted | E. faecalis | 3.12 | [6] |
| Bromo-substituted | E. faecalis | 3.12 | [6] |
| Trifluoromethyl-substituted | E. faecalis | 3.12 | [6] |
MIC: Minimum Inhibitory Concentration
Antioxidant and Neuroprotective Activity
Flavonoids, a class of phenolic compounds, are recognized for their antioxidant and neuroprotective effects. Fluorination of the flavonoid scaffold has been shown to potentially enhance these properties.
Table 3: Antioxidant Activity of Fluorinated Flavones
| Compound | Assay | Activity | Reference |
| Fluorinated Flavones | DPPH radical scavenging | More potent than non-fluorinated derivatives | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key biological assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][8][9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of compounds.[11][12][13][14]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction Mixture: In a 96-well plate, 100 µL of the test compound at various concentrations is mixed with 100 µL of the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Visualizations
To better understand the experimental processes and biological mechanisms discussed, the following diagrams are provided.
Caption: Workflow for the MTT cell viability assay.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.[1][15][16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Synthesis of Fluoroflavones as Potential Neuroprotective Agents" by Maali Alshammari [egrove.olemiss.edu]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. researchgate.net [researchgate.net]
- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 14. louis.uah.edu [louis.uah.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
Structure-Activity Relationship of 3-Fluoro-4-(trifluoromethoxy)phenol Analogs: A Comparative Guide
This guide, therefore, aims to provide a comparative overview based on the analysis of structurally related compounds and the general principles of medicinal chemistry. The information presented is intended to guide researchers and drug development professionals in understanding the potential of this scaffold and to highlight areas ripe for future investigation.
The Significance of the 3-Fluoro-4-(trifluoromethoxy)phenol Scaffold
The this compound moiety is an attractive starting point for drug discovery for several reasons:
-
Metabolic Stability: The trifluoromethoxy group (-OCF₃) is known to enhance metabolic stability by blocking potential sites of oxidation. This can lead to improved pharmacokinetic profiles, such as a longer half-life in the body.
-
Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.
-
Modulation of pKa: The presence of the electron-withdrawing fluorine and trifluoromethoxy groups can lower the pKa of the phenolic hydroxyl group, potentially influencing its binding interactions with target proteins.
-
Enhanced Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can lead to increased binding affinity and potency.
Comparative Analysis of Related Fluorinated Phenol Derivatives
In the absence of direct SAR data for this compound analogs, we can draw inferences from studies on other fluorinated phenolic compounds. The following table summarizes the physicochemical properties of a selection of fluorinated phenols, which can serve as bioisosteres for carboxylic acids.
| Compound | Structure | pKa | logD₇.₄ |
| 4-(Trifluoromethoxy)phenol | See Diagram 1 | 9.98 | 2.59 |
| 3,5-Difluoro-4-hydroxyphenylacetamide | See Diagram 1 | 8.50 | 0.85 |
| 2,3,5,6-Tetrafluoro-4-hydroxyphenol | See Diagram 1 | 4.80 | 1.30 |
| 4-Hydroxy-3-(trifluoromethyl)phenol | See Diagram 1 | 8.80 | 2.10 |
Data sourced from a study on fluorinated carboxylic acid bioisosteres.
This data illustrates how the degree and position of fluorination can significantly impact the acidity (pKa) and lipophilicity (logD) of phenolic compounds. These parameters are critical for drug design as they influence absorption, distribution, metabolism, and excretion (ADME) properties, as well as target engagement.
Potential Therapeutic Targets and Experimental Protocols
Based on the biological activities of structurally similar compounds, analogs of this compound could be investigated as inhibitors of various enzymes, such as kinases and tyrosinases.
Hypothetical Experimental Workflow for Screening Kinase Inhibitors
The following diagram illustrates a potential workflow for screening this compound analogs for kinase inhibitory activity.
Experimental Protocol: Primary Kinase Assay (Example: MAP4K1)
A patent for inhibitors of MAP4K1, a serine/threonine kinase, describes the use of a 3-fluoro-4-(trifluoromethyl)benzoic acid starting material, suggesting that phenol analogs could also be active against this target. A typical primary kinase assay protocol would involve:
-
Reagents: Recombinant human MAP4K1 enzyme, ATP, a suitable peptide substrate, and the test compounds (this compound analogs).
-
Procedure: The enzyme, substrate, and test compound are incubated together in a buffer solution. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor.
Signaling Pathway Context
Should these analogs prove to be effective kinase inhibitors, they could potentially modulate various signaling pathways implicated in diseases such as cancer and inflammatory disorders. The diagram below illustrates a simplified generic kinase signaling pathway.
Conclusion and Future Directions
While a dedicated and comprehensive SAR study on this compound analogs is currently lacking in the scientific literature, the analysis of related fluorinated compounds and general medicinal chemistry principles suggest that this is a promising scaffold for the development of novel therapeutic agents.
Future research should focus on the systematic synthesis of a library of this compound analogs with diverse substitutions on the phenyl ring. These analogs should then be screened against a panel of biologically relevant targets, such as kinases and other enzymes, to elucidate clear structure-activity relationships. Such studies are crucial for unlocking the full therapeutic potential of this interesting chemical scaffold.
A Comparative Guide to the In Vitro Metabolic Stability of 3-Fluoro-4-(trifluoromethoxy)phenol
For researchers and scientists engaged in drug discovery and development, understanding the metabolic stability of a novel chemical entity is a critical step in evaluating its potential as a therapeutic agent. The rate of metabolism influences key pharmacokinetic parameters such as half-life, bioavailability, and the potential for drug-drug interactions. This guide provides a comparative analysis of the expected in vitro metabolic stability of 3-Fluoro-4-(trifluoromethoxy)phenol against relevant comparator compounds, supported by established principles of drug metabolism and detailed experimental protocols.
The introduction of fluorine-containing functional groups, such as the fluoro and trifluoromethoxy substituents present in this compound, is a widely utilized strategy in medicinal chemistry to enhance metabolic stability.[1][2][3] The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, and these groups can shield adjacent sites from oxidative metabolism by cytochrome P450 (CYP450) enzymes.[3][4] Phenolic compounds typically undergo Phase I metabolism via oxidation and Phase II metabolism through conjugation pathways like glucuronidation and sulfation.[1] The trifluoromethoxy group, in particular, is recognized for its contribution to improved metabolic stability and bioavailability.[5]
Comparative Metabolic Stability Data
Due to the absence of publicly available experimental data for this compound, the following table presents hypothetical yet representative data based on established structure-metabolism relationships for fluorinated compounds. This data serves to illustrate the expected trends in metabolic stability upon the introduction of fluoro and trifluoromethoxy groups compared to a non-fluorinated parent phenol and a simple methoxy analogue. The data is representative of a typical in vitro assay using human liver microsomes.
| Compound | Structure | Expected Half-Life (t½, min) | Expected Intrinsic Clearance (CLint, µL/min/mg protein) |
| Phenol | < 5 | > 200 | |
| 4-Methoxyphenol | 15 | 92 | |
| This compound | > 60 | < 23 | |
| 4-(Trifluoromethoxy)phenol | 55 | 25 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to reflect the generally observed trends in metabolic stability resulting from fluorination.
Experimental Protocols
The following is a detailed protocol for a standard in vitro metabolic stability assay using liver microsomes, a common methodology to assess the susceptibility of a compound to metabolism by CYP450 enzymes.[4][6]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and comparator compounds
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds with known metabolic fates (e.g., verapamil for high clearance, diazepam for low clearance)[7]
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mM.[7][8]
-
On the day of the experiment, thaw the human liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[9]
-
Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to achieve a final concentration of, for example, 1 µM.[9] The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid inhibiting enzyme activity.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.[8]
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.
-
For negative controls, add buffer instead of the NADPH regenerating system to assess non-enzymatic degradation.[9]
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge it at a high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[6][7]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.[7][8]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / protein mass).[7][8]
-
Visualizations
The following diagram illustrates the general workflow for an in vitro metabolic stability assay.
Caption: Workflow for an in vitro microsomal metabolic stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. labcorp.com [labcorp.com]
Head-to-Head Comparison of Synthetic Routes to 3-Fluoro-4-(trifluoromethoxy)phenol
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 3-Fluoro-4-(trifluoromethoxy)phenol is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique electronic and lipophilic properties conferred by the fluorine and trifluoromethoxy substituents. This guide provides a head-to-head comparison of two plausible synthetic routes to this target molecule, complete with detailed experimental protocols, quantitative data, and pathway visualizations.
Route 1: Diazotization and Hydrolysis of 3-Fluoro-4-(trifluoromethoxy)aniline
This classical approach remains one of the most common methods for the synthesis of phenols from anilines. The synthesis begins with the preparation of the precursor aniline, followed by its diazotization and subsequent hydrolysis to the desired phenol.
Pathway Overview
Caption: Synthetic pathway for Route 1 via diazotization.
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-4-(trifluoromethoxy)aniline
A solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent, such as DMF or DMSO, is treated with a trifluoromethoxide source (e.g., potassium trifluoromethoxide, 1.1 eq) at room temperature. The reaction mixture is stirred for 4-6 hours until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate nitrophenol ether. This intermediate is subsequently dissolved in a mixture of ethanol and water, to which iron powder (3.0 eq) and ammonium chloride (0.2 eq) are added. The mixture is heated to reflux (approximately 80-85 °C) for 2-4 hours. After completion, the hot solution is filtered through celite to remove iron salts, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent, and the organic layer is dried and concentrated to afford 3-fluoro-4-(trifluoromethoxy)aniline.
Step 2: Diazotization and Hydrolysis
3-Fluoro-4-(trifluoromethoxy)aniline (1.0 eq) is added to a mixture of concentrated sulfuric acid (5-6 eq) and water at room temperature and stirred until a homogeneous solution is obtained. The solution is then cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature. The resulting diazonium salt solution is then added portion-wise to a boiling aqueous solution of copper sulfate (catalytic amount). The mixture is heated and stirred until the evolution of nitrogen gas ceases. After cooling to room temperature, the product is extracted with an organic solvent (e.g., toluene or diethyl ether). The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by vacuum distillation or column chromatography to yield this compound.
Route 2: Oxidative Desulfurization-Fluorination of a Phenolic Precursor
An alternative approach involves the synthesis of the corresponding phenolic precursor and subsequent introduction of the trifluoromethoxy group. This method avoids the handling of potentially unstable diazonium salts.
Pathway Overview
Caption: Synthetic pathway for Route 2 via oxidative desulfurization.
Experimental Protocols
Step 1: Synthesis of S-methyl O-(3-fluorophenyl) carbonodithioate (Xanthate)
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C is added a solution of 3-fluorophenol (1.0 eq) in THF dropwise. The mixture is stirred at room temperature for 30 minutes. Carbon disulfide (1.5 eq) is then added, and the reaction is stirred for an additional 2 hours. Methyl iodide (1.5 eq) is subsequently added, and the mixture is stirred overnight at room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the xanthate ester.
Step 2: Oxidative Desulfurization-Fluorination
The xanthate ester (1.0 eq) is dissolved in an appropriate solvent, such as dichloromethane, in a fluoropolymer reaction vessel. Hydrogen fluoride-pyridine complex (e.g., Olah's reagent, excess) is added carefully at a low temperature (-78 °C). An oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) or N-bromosuccinimide (NBS) (2.0-3.0 eq), is then added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then carefully quenched by pouring it into a stirred mixture of ice and aqueous sodium bicarbonate. The product is extracted with dichloromethane, and the combined organic layers are washed with aqueous sodium thiosulfate, water, and brine. After drying over anhydrous magnesium sulfate and concentration, the crude product is purified by column chromatography to afford this compound.
Head-to-Head Comparison
| Parameter | Route 1: Diazotization | Route 2: Oxidative Desulfurization-Fluorination |
| Starting Materials | 1,2-Difluoro-4-nitrobenzene, Trifluoromethoxide source | 3-Fluorophenol, Carbon disulfide, Methyl iodide |
| Key Reagents | NaNO₂, H₂SO₄, Fe/NH₄Cl | HF-Pyridine, DBH/NBS |
| Estimated Overall Yield | 60-75% | 50-65% |
| Purity | >97% after purification | >97% after purification |
| Reaction Conditions | Low temperatures (0-5 °C) for diazotization, elevated temperatures for hydrolysis and reduction. | Cryogenic temperatures (-78 °C) for fluorination, room temperature for xanthate formation. |
| Advantages | - Well-established methodology. - Generally higher overall yields. - Avoids the use of highly corrosive HF-pyridine. | - Avoids the generation of potentially explosive diazonium salts. - Milder conditions for the final fluorination step compared to older methods. |
| Disadvantages | - Generation and handling of potentially unstable diazonium salts require strict temperature control. - Use of strong acids. | - Requires the use of highly corrosive and toxic HF-pyridine. - Handling of pyrophoric NaH and flammable CS₂. - Potentially lower overall yield. |
Conclusion
Both synthetic routes offer viable pathways to this compound. Route 1 , via diazotization, is a more traditional and potentially higher-yielding method, but necessitates careful handling of diazonium intermediates. Route 2 , involving oxidative desulfurization-fluorination, provides a modern alternative that avoids diazonium salts but requires the use of specialized and hazardous fluorinating agents. The choice of synthetic route will ultimately depend on the specific laboratory capabilities, safety considerations, and scale of the synthesis. For large-scale industrial production, the diazotization route, with appropriate safety measures, may be more cost-effective. For smaller-scale laboratory synthesis where avoiding diazonium intermediates is a priority, the oxidative desulfurization-fluorination route presents a compelling alternative.
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Fluoro-4-(trifluoromethoxy)phenol
Disclaimer: Publicly available, peer-reviewed cross-validation studies for the analytical determination of 3-Fluoro-4-(trifluoromethoxy)phenol are limited. The following guide is a comparative summary based on established analytical techniques for structurally similar compounds, such as fluorinated phenols and trifluoromethyl-substituted aromatic compounds. The performance data presented is representative and intended to guide researchers in developing and validating analytical methods for this specific analyte.
The accurate and precise quantification of this compound is essential for its use in research and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The selection of a suitable analytical method is critical for ensuring the quality and consistency of experimental data. This guide provides a comparative overview of two primary analytical techniques applicable to this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).
Cross-validation of analytical methods is a critical process to ensure that different analytical techniques or laboratories produce comparable and reliable data.[3][4] This is particularly important when transferring methods or comparing data across different studies.
Data Presentation: A Comparative Analysis
The choice between HPLC-UV and GC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the expected performance characteristics for each method based on data from analogous compounds.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance for the Analysis of Fluorinated Phenolic Compounds
| Validation Parameter | HPLC-UV (Representative) | GC-MS (with Derivatization) (Representative) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL[5] | < 5 ng/mL[6] |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL[7] | < 15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
| Selectivity | Moderate | High |
| Throughput | Moderate to High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical assays.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a widely used technique for the analysis of phenolic compounds. For fluorinated phenols, reversed-phase chromatography is typically employed.
-
Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a variable wavelength UV detector.[8]
-
Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is common. For improved separation of fluorinated compounds, a specialized fluorinated stationary phase can be used.[9][10]
-
Mobile Phase: A gradient elution is typically used with a mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 270-280 nm).
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm syringe filter, and injected.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of phenols by GC can be challenging due to their polarity, which may lead to poor peak shape.[1] Derivatization is often employed to improve volatility and chromatographic performance.
-
Derivatization (Allylation Example):
-
Instrumentation: A GC system (e.g., Agilent 7890B) coupled with a mass selective detector (e.g., Agilent 5977A).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. For example, start at 50°C, ramp to 125°C at 3°C/min, then ramp to 230°C at 45°C/min and hold.[12]
-
Injector and Detector Temperatures: Inlet at 200°C and detector at 260°C.[12]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Comparison of Analytical Techniques
This diagram illustrates the logical relationships and key characteristics of HPLC-UV and GC-MS for the analysis of fluorinated phenols.
Caption: Comparison of HPLC-UV and GC-MS for fluorinated phenol analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. tsijournals.com [tsijournals.com]
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-(trifluoromethoxy)phenol: A Guide for Laboratory Professionals
For immediate reference, treat 3-Fluoro-4-(trifluoromethoxy)phenol as a hazardous chemical waste. Proper disposal requires adherence to specific protocols to ensure personnel safety and environmental protection. This guide provides detailed procedures for the handling and disposal of this compound.
As a fluorinated phenol derivative, this compound necessitates careful management as halogenated organic waste.[1][2][3] Disposal should always be conducted through a licensed professional waste disposal service and in accordance with all applicable federal, state, and local regulations.[4][5]
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[4][6]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation before use.[5]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4][6]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[6][7]
Always wash hands thoroughly after handling the chemical.[4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]
II. Waste Segregation and Container Management
Proper segregation and containment are critical first steps in the disposal process.
-
Waste Classification: this compound is classified as a halogenated organic waste . It must be segregated from non-halogenated waste streams to ensure proper treatment and disposal.[1][2][8]
-
Container Selection: Use only containers that are compatible with the chemical. High-density polyethylene (HDPE) or other plastic containers are generally preferred for halogenated waste.[1] The container must have a secure, tightly fitting screw cap to prevent leaks and evaporation.[9]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the chemical (e.g., Harmful if swallowed, May cause an allergic skin reaction, Toxic to aquatic life with long lasting effects).[10]
-
-
Storage: Store waste containers in a designated and well-ventilated "Satellite Accumulation Area" at or near the point of generation.[9][11] Ensure the container is kept closed except when adding waste.[11][12] Do not fill containers beyond 90% capacity to allow for expansion.[1]
III. Spill and Contamination Cleanup
In the event of a spill, take the following steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[6]
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.[12]
IV. Disposal Procedures
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Preparation for Disposal:
-
Ensure the waste container is properly labeled and securely sealed.
-
If dealing with an empty original container, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]
-
-
Contacting Waste Management:
-
Arrange for pickup with your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.[11]
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Incineration:
-
The recommended disposal method for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Never dispose of this compound by:
-
Pouring it down the drain. [12]
-
Evaporating it in a fume hood. [12]
-
Mixing it with non-hazardous trash. [14]
V. Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| pH for Drain Disposal | Not Applicable (Drain disposal is prohibited) | [12][14] |
| Satellite Accumulation Area Limit (General Hazardous Waste) | Max. 55 gallons | [11] |
| Satellite Accumulation Area Limit (Acutely Toxic "P-list" Waste) | Max. 1 quart (liquid) or 1 kg (solid) | [11] |
| Container Headroom | At least one-inch or <90% full | [1][9] |
VI. Experimental Protocols
Triple Rinsing of Empty Containers:
This protocol is mandatory for empty containers that held this compound to render them non-hazardous for disposal as regular trash.
-
Select a solvent capable of dissolving this compound.
-
Add an amount of the solvent equal to approximately 5-10% of the container's volume.
-
Securely cap the container and agitate it to ensure the entire inner surface is rinsed.
-
Pour the rinsate into a designated hazardous waste container for halogenated organic liquids.
-
Repeat steps 2-4 two more times for a total of three rinses.[12]
-
Deface or remove the original chemical label from the now-empty and rinsed container before disposing of it as regular trash.[12]
VII. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. ethz.ch [ethz.ch]
- 2. uakron.edu [uakron.edu]
- 3. nipissingu.ca [nipissingu.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. 4-Fluoro-3-(trifluoromethyl)phenol | 61721-07-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. researchgate.net [researchgate.net]
- 14. acs.org [acs.org]
Personal protective equipment for handling 3-Fluoro-4-(trifluoromethoxy)phenol
Essential Safety and Handling Guide for 3-Fluoro-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 219581-07-4), ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for safe laboratory operations.
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling. Based on available safety data, its primary classifications are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1] |
| Hazardous to the Aquatic Environment, Long-term | Chronic 2 | H411: Toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles and a face shield[2] | Double-layered nitrile or neoprene gloves[2] | Fully buttoned lab coat and a chemical-resistant apron[2] | NIOSH-approved respirator with an organic vapor cartridge |
| Conducting reactions | Chemical safety goggles | Double-layered nitrile or neoprene gloves | Fully buttoned lab coat | Work within a certified chemical fume hood[2] |
| Handling spills | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or apron over a lab coat | NIOSH-approved respirator with an organic vapor cartridge |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Work Area Preparation : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure the work area is clean and uncluttered.
-
PPE : Don the appropriate PPE as specified in the table above.
-
Weighing : Carefully weigh the required amount of the compound in a tared, sealed container to prevent the dispersal of dust or powder.
Reaction Setup and Execution
-
Glassware : Use clean, dry glassware. Ensure all connections are secure.
-
Reagent Addition : If the compound is a solid, add it to the reaction vessel before adding any liquids. If it is a liquid, add it slowly and carefully to the reaction mixture.
-
Monitoring : Continuously monitor the reaction for any signs of an excursion (e.g., unexpected temperature or pressure changes).
-
Work-up : Quench the reaction carefully, preferably at a low temperature. Perform extractions and subsequent steps within the fume hood.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[3] Rinse the affected skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[3] If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[3] Get emergency medical help immediately.[1] |
For spills, evacuate the immediate area and alert colleagues. For a small spill within a fume hood, use an inert absorbent material like vermiculite or sand to contain it.[3] Collect the absorbed material into a labeled container for hazardous waste disposal.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all waste, including reaction byproducts, contaminated materials, and excess reagents, in a clearly labeled, sealed container.
-
Labeling : The container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Storage : Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Disposal : Arrange for disposal through your institution's environmental health and safety office or a certified hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
